(S)-LTGO-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17F4N3O3S |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17F4N3O3S/c1-12-8-14(22)6-7-18(12)31-20-17(9-13(11-27-20)21(23,24)25)19(29)28-15-4-3-5-16(10-15)32(2,26)30/h3-11,26H,1-2H3,(H,28,29)/t32-/m1/s1 |
InChI Key |
IIJWTXGHWFZLBF-JGCGQSQUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of (S)-LTGO-33, a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8. This compound represents a significant advancement in the field of non-opioid analgesics due to its unique, state-independent mode of inhibition and its interaction with a novel binding site on the NaV1.8 channel. This document collates key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and the experimental workflows employed in its study. The information presented is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of pain therapeutics and ion channel pharmacology.
Introduction
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and has been genetically and pharmacologically validated as a key target for the treatment of pain.[1][2] Selective inhibition of NaV1.8 offers the potential for potent analgesia while minimizing adverse effects on the central nervous, cardiovascular, and respiratory systems that are associated with non-selective sodium channel blockers.[2][3]
This compound has emerged as a promising preclinical candidate, distinguished by its unique pharmacological profile. Unlike many NaV1.8 inhibitors that preferentially target the inactivated state of the channel, this compound exhibits state-independent inhibition, with similar affinity for both closed (resting) and inactivated channel conformations.[2][3][4] This novel mechanism is attributed to its interaction with the extracellular cleft of the second voltage-sensing domain (VSDII), a previously undescribed binding site for small molecule inhibitors of NaV1.8.[1][2][5] By stabilizing the deactivated state of VSDII, this compound effectively prevents channel opening and subsequent neuronal firing.[1][4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, detailing its potency, selectivity, and species specificity.
Table 1: Potency of this compound on Human NaV1.8
| Parameter | Value (IC50) | Channel State | Reference(s) |
| hNaV1.8 Inhibition | 33 nM | Closed State | [4][6] |
| hNaV1.8 Inhibition | 24 nM | Inactivated State | [4][6] |
| hNaV1.8 Inhibition | 44 nM | Not specified | [7] |
Table 2: Selectivity Profile of this compound
| Channel Subtype | Selectivity vs. hNaV1.8 | Reference(s) |
| hNaV1.1 - hNaV1.7 | >600-fold | [1][2][3][4][7] |
| hNaV1.9 | >600-fold | [1][2][3][4][7] |
Table 3: Species Specificity of this compound on Native TTX-Resistant Currents
| Species | Cell Type | Value (IC50) | 95% Confidence Interval | Reference(s) |
| Human (Male) | DRG Neurons | 110 nM | 92 to 120 nM | [4][6] |
| Human (Female) | DRG Neurons | 120 nM | 100 to 140 nM | [4][6] |
| Cynomolgus Monkey | DRG Neurons | 100 nM | 71 to 150 nM | [4][6] |
| Dog | DRG Neurons | >10 µM | Not applicable | [4][6] |
| Rat | DRG Neurons | >30 µM | Not applicable | [4][6] |
| Mouse | DRG Neurons | >30 µM | Not applicable | [4][6] |
Mechanism of Action
This compound's mechanism of action is distinct from traditional sodium channel blockers. Instead of physically occluding the pore, it acts as a gating modifier by binding to the channel's voltage-sensing machinery.
-
Binding Site: Through studies involving human-rat chimeras and site-directed mutagenesis, the binding site for this compound has been localized to a novel pocket on the extracellular face of the channel, specifically within the cleft of the second voltage-sensing domain (VSDII).[1][2][3][5][7]
-
Gating Modification: By binding to VSDII, this compound stabilizes this domain in its deactivated, or resting, conformation.[1][4][5] The movement of VSDII is a critical step in the channel's opening process in response to membrane depolarization. By holding VSDII in the "down" state, this compound prevents the conformational changes required for channel activation and subsequent sodium ion influx.
-
State-Independence: A key feature of this compound is its ability to inhibit NaV1.8 with similar potency regardless of whether the channel is in a closed (resting) or inactivated state.[1][2][3][4] This contrasts with many other inhibitors that show a strong preference for the inactivated state.
-
Voltage-Dependent Relief of Inhibition: The inhibition of NaV1.8 by this compound can be overcome by strong membrane depolarization.[2][3][8] This is consistent with its mechanism of stabilizing the deactivated state of the voltage sensor; a sufficiently strong depolarizing force can still induce the outward movement of VSDII, leading to channel opening and a reduction in inhibition.
Signaling Pathway Diagram
Caption: Mechanism of this compound on NaV1.8 channel states.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound, based on standard methodologies in the field.[1]
Whole-Cell Patch-Clamp Electrophysiology (Heterologous Expression)
This protocol is used to determine the potency and biophysical effects of this compound on human NaV1.8 channels expressed in a stable cell line (e.g., HEK293).
-
Cell Culture: HEK293 cells stably expressing human NaV1.8 are cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Cells are voltage-clamped in the whole-cell configuration at a holding potential of -120 mV.
-
For Closed-State Inhibition (IC50):
-
NaV1.8 currents are elicited by a 50 ms (B15284909) depolarizing step to 0 mV every 15 seconds.
-
After establishing a stable baseline current, this compound is perfused at increasing concentrations.
-
The steady-state inhibition at each concentration is measured and used to construct a concentration-response curve.
-
-
For Inactivated-State Inhibition (IC50):
-
A conditioning prepulse to -40 mV for 500 ms is applied to induce steady-state inactivation before the test pulse to 0 mV.
-
The protocol is repeated with the application of this compound as described for the closed state.
-
-
-
Data Analysis: IC50 values are determined by fitting the concentration-response data with a four-parameter Hill equation.
Experimental Workflow: Electrophysiology
Caption: Workflow for whole-cell patch-clamp experiments.
Current-Clamp Recording (Native Neurons)
This protocol assesses the effect of this compound on the excitability and action potential firing of native human DRG neurons.
-
Neuron Preparation: Human DRG neurons are obtained from authorized tissue banks, dissociated enzymatically and mechanically, and cultured for 24-48 hours.
-
Recording Procedure:
-
Neurons are recorded in the whole-cell current-clamp configuration.
-
The resting membrane potential is recorded.
-
A series of depolarizing current steps (e.g., 500 ms duration, increasing in 50 pA increments) are injected to evoke action potential firing and determine the rheobase (minimum current to elicit an action potential).
-
After establishing a baseline firing pattern, the neuron is superfused with a known concentration of this compound (e.g., 300 nM).
-
The current injection protocol is repeated in the presence of the compound.
-
-
Data Analysis: The number of action potentials fired at each current step, the rheobase, and the action potential threshold are compared before and after the application of this compound.
Site-Directed Mutagenesis and Chimera Generation
This protocol is used to identify the binding site of this compound.
-
Chimera Construction: A chimeric NaV1.8 channel is created by swapping the VSDII domain of the low-potency rat NaV1.8 with the corresponding VSDII domain of the high-potency human NaV1.8. The resulting chimera is expressed in HEK293 cells.
-
Site-Directed Mutagenesis: Based on sequence differences between human and rat VSDII, individual amino acid residues in the human NaV1.8 channel are mutated to their rat counterparts.
-
Functional Testing: The potency of this compound is evaluated on the chimeric channel and on each of the point mutants using the whole-cell patch-clamp protocol described in section 4.1.
-
Analysis: A significant loss of potency for the chimera or a specific point mutant indicates that the swapped domain or the mutated residue is critical for the binding and inhibitory action of this compound.
Logical Relationship: Binding Site Identification
Caption: Logical workflow for identifying the this compound binding site.
Conclusion
This compound is a selective NaV1.8 inhibitor with a novel mechanism of action characterized by state-independent inhibition through the stabilization of the VSDII in its deactivated state. This unique pharmacological profile, which differs significantly from traditional pore-blocking and inactivated-state-preferential inhibitors, establishes this compound as an important tool for studying NaV1.8 pharmacology and as a promising scaffold for the development of new non-opioid analgesics. The data and protocols presented in this guide provide a comprehensive technical foundation for further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of a Novel Analgesic Target: A Technical Guide to the (S)-LTGO-33 Binding Site on the Voltage-Sensing Domain II of NaV1.8
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the binding characteristics of (S)-LTGO-33, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. Contrary to initial hypotheses, extensive research has demonstrated that this compound does not target NaV1.7, but rather exhibits high selectivity for NaV1.8, a key player in peripheral pain signaling. This document details the precise binding location on the second voltage-sensing domain (VSDII), summarizes key quantitative binding data, outlines the experimental protocols used for its characterization, and visualizes the proposed mechanism of action.
Introduction: A Paradigm Shift in NaV Channel Inhibition
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells. The NaV1.8 isoform, predominantly expressed in peripheral nociceptors, has emerged as a promising therapeutic target for the development of novel analgesics.[1][2][3] Unlike many traditional sodium channel blockers that target the pore region, this compound presents a unique mechanism of action by interacting with a novel site on the channel's voltage-sensing machinery.[1][2][3] This guide focuses on the specific interactions between this compound and the VSDII of NaV1.8.
The Binding Site: Extracellular Cleft of VSDII
Mutagenesis and chimeric studies have successfully identified the binding site of this compound to the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[1][2][3] This is a significant departure from previously characterized inhibitors that often bind within the channel's pore.[1][2] Further investigation suggests that this binding pocket is formed by an extracellular cleft involving the S1, S3, and S4 helices, along with the S3-S4 linker region of VSDII.[4] This novel binding site is a key determinant of the compound's high selectivity for NaV1.8.
Quantitative Binding and Potency Data
This compound demonstrates potent, nanomolar efficacy in inhibiting NaV1.8. A key characteristic of its action is its state-independent inhibition, meaning it has similar potencies for channels in both closed and inactivated states.[1][5][6] This contrasts with many other NaV inhibitors that show a preference for a particular channel state.
| Parameter | Value | Channel State | Species | Reference |
| IC50 | 33 nM | Closed State | Human | [6] |
| IC50 | 24 nM | Inactivated State | Human | [6] |
| Selectivity | >600-fold | Closed & Inactivated | Human (vs. NaV1.1-1.7, 1.9) | [1][5][6] |
| IC50 (native TTX-R currents) | 110 nM (male donors), 120 nM (female donors) | - | Human DRG neurons | [6] |
| IC50 (native TTX-R currents) | 100 nM | - | Cynomolgus monkey DRG neurons | [6] |
| IC50 (native TTX-R currents) | >10 µM | - | Dog DRG neurons | [6] |
| IC50 (native TTX-R currents) | >30 µM | - | Rat and Mouse DRG neurons | [6] |
Mechanism of Action: Stabilization of the Deactivated State
The binding of this compound to the VSDII of NaV1.8 stabilizes the domain in its deactivated (resting) state .[1][3][6] This action effectively "locks" the voltage sensor, preventing the conformational changes necessary for channel opening in response to membrane depolarization.[1][3] Inhibition by this compound can be relieved by strong membrane depolarization.[1][4] This unique mechanism of action contributes to its distinct pharmacological profile.
Experimental Protocols
The characterization of the this compound binding site and mechanism of action has relied on a combination of electrophysiological and molecular biology techniques.
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of this compound on NaV1.8 currents and to determine its potency (IC50) and state-dependence.
-
Cell Lines: Human NaV1.8 transiently or stably expressed in ND7/23 or HEK293 cells.[7]
-
Methodology:
-
Cells expressing NaV1.8 are voltage-clamped using the whole-cell patch-clamp technique.
-
NaV1.8 currents are elicited by applying specific voltage protocols to control the channel's conformational state (e.g., holding potentials that favor the closed or inactivated state).
-
This compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
For state-dependence analysis, the potency of the compound is compared at different holding potentials.
-
To study the relief of inhibition, depolarizing prepulses of varying duration and voltage are applied before a test pulse to measure the recovery of the current.[4][8]
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 values. The voltage dependence of inhibition and relief of inhibition are analyzed to elucidate the mechanism of action.
Native Neuron Recordings
-
Objective: To confirm the activity of this compound on native NaV1.8 channels in their physiological environment and to assess its effect on neuronal excitability.
-
Preparations: Dorsal root ganglia (DRG) neurons from humans, cynomolgus monkeys, dogs, rats, and mice.[6][7]
-
Methodology:
-
DRG neurons are dissociated and cultured.
-
Whole-cell patch-clamp recordings are performed to isolate tetrodotoxin-resistant (TTX-R) NaV1.8 currents.
-
The inhibitory effect of this compound on these currents is measured.
-
Current-clamp recordings are used to assess the effect of the compound on action potential firing in response to current injections.[7]
-
Chimeragenesis and Site-Directed Mutagenesis
-
Objective: To identify the specific domains and amino acid residues of NaV1.8 that are critical for the binding of this compound.
-
Methodology:
-
Chimeric channels are constructed by swapping domains (e.g., VSDII) between a sensitive species (human) and an insensitive species (rat).[7]
-
These chimeric channels are expressed in a suitable cell line (e.g., HEK293), and their sensitivity to this compound is evaluated using patch-clamp electrophysiology.
-
Once the key domain (VSDII) is identified, site-directed mutagenesis is used to systematically mutate individual amino acid residues within this domain.
-
The impact of these mutations on the potency of this compound is then determined to pinpoint the specific residues that form the binding site.
-
Visualizations
Signaling Pathway of NaV1.8 Inhibition by this compound
Caption: Mechanism of NaV1.8 inhibition by this compound.
Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying the this compound binding site.
Conclusion
This compound represents a significant advancement in the development of selective NaV1.8 inhibitors for the treatment of pain. Its unique mechanism of action, centered on the stabilization of the VSDII in a deactivated state, is a direct consequence of its novel binding site within the extracellular cleft of this domain. The detailed understanding of this interaction, as outlined in this guide, provides a solid foundation for the rational design of future analgesics with improved potency, selectivity, and clinical profiles. This knowledge is crucial for researchers and drug development professionals working to translate this promising therapeutic strategy into effective treatments for patients suffering from chronic pain.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [nanion.de]
- 4. rupress.org [rupress.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 8. researchgate.net [researchgate.net]
(S)-LTGO-33: A Technical Overview of a Novel NaV1.8 Inhibitor
(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] Its unique mechanism of action and high selectivity make it a significant compound in the research and development of novel analgesics for pain disorders.[2][4][5] This technical guide provides a comprehensive summary of its chemical structure, properties, and pharmacological profile for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is identified by the IUPAC name 2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide and CAS number 2834106-06-6.[1][6][7][8] The tables below summarize its key chemical and physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide | [7] |
| CAS Number | 2834106-06-6 | [1][6][8] |
| Chemical Formula | C21H17F4N3O3S | [1][6][7] |
| SMILES | C--INVALID-LINK--(=N)=O | [6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 467.44 g/mol | [1][6][7] |
| Exact Mass | 467.09267523 Da | [7] |
| Appearance | Solid | [9] |
| Purity | Typically >98% (by HPLC) | [6][9] |
| Solubility | DMSO: 93 mg/mL; Ethanol: 23 mg/mL; Water: Insoluble | [1] |
| Storage | -20°C as a solid powder | [1] |
| XLogP3-AA | 5.4 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 9 | [7] |
Pharmacology and Biological Activity
This compound is a highly selective inhibitor of NaV1.8, a sodium channel subtype that is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is a genetically and pharmacologically validated target for pain treatment.[2][5]
Mechanism of Action
The inhibitory mechanism of this compound is distinct from previously reported NaV1.8 inhibitors. Key features include:
-
State-Independent Inhibition : It shows similar nanomolar potency against NaV1.8 channels in both the closed (resting) and inactivated states.[1][2][3] This contrasts with many other inhibitors that preferentially target the inactivated state.
-
Novel Binding Site : Through chimeric and mutagenesis studies, the binding site has been identified as the extracellular cleft of the second voltage-sensing domain (VSDII).[2][5][10]
-
Stabilization of Deactivated State : By binding to VSDII, this compound stabilizes the channel in a deactivated conformation.[2][3][5] This prevents the channel from opening in response to membrane depolarization, thereby inhibiting action potential firing in human dorsal root ganglia (DRG) neurons.[2][3]
Caption: this compound stabilizes the VSDII in a deactivated state, preventing channel opening.
Potency and Selectivity
This compound demonstrates potent inhibition of human NaV1.8 and remarkable selectivity over other sodium channel isoforms, which is crucial for avoiding adverse effects associated with non-selective sodium channel blockade.
Table 3: Inhibitory Potency (IC50) of this compound on NaV1.8
| Target/System | IC50 Value | Notes | Reference |
| Human NaV1.8 (hNaV1.8) | 44 nM | Recombinantly expressed | [9] |
| hNaV1.8 (Closed State) | 33 nM | [3][11] | |
| hNaV1.8 (Inactivated State) | 24 nM | [3][11] | |
| Human DRG Neurons | 110-120 nM | Native tetrodotoxin-resistant (TTX-R) currents | [3][11] |
| Cynomolgus Monkey DRG | 100 nM | Native TTX-R currents | [3][11] |
| Dog, Rat, and Mouse DRG | >10 µM | Exhibits significant species specificity | [3][11] |
| Other Human NaV Isoforms | >600-fold less potent | High selectivity against NaV1.1-1.7 and NaV1.9 | [1][2][3][4] |
The compound is equally effective against wild-type NaV1.8 and multiple variants associated with human pain disorders.[2][6][9]
Key Experimental Protocols
The pharmacological profile of this compound was established using state-of-the-art electrophysiological and molecular biology techniques.
Whole-Cell Patch Clamp Electrophysiology
This was the primary method used to quantify the inhibitory effects of this compound on sodium channel function.
-
Objective : To measure NaV1.8 currents in response to controlled voltage changes and determine the potency and mechanism of inhibition by this compound.
-
Methodology :
-
Cell Preparation : Human NaV1.8 channels were expressed in cell lines (e.g., HEK293, ND7/23) or native currents were recorded from dissociated DRG neurons.[10]
-
Recording : Using a glass micropipette, a high-resistance seal was formed with the cell membrane, and the membrane patch was ruptured to achieve a whole-cell configuration.
-
Voltage Clamp : The cell's membrane potential was held at a specific voltage (e.g., -80 mV). A series of depolarizing voltage steps were then applied to activate the NaV1.8 channels, eliciting an inward sodium current.
-
Compound Application : this compound was applied to the cells at various concentrations via the external recording solution.
-
Data Acquisition : The peak sodium current was measured before and after drug application. The percentage of inhibition at each concentration was used to construct a dose-response curve and calculate the IC50 value. All experiments were conducted at a physiological temperature of 37°C.[12]
-
Caption: A simplified workflow for electrophysiological characterization of this compound.
Site-Directed Mutagenesis
To identify the binding site, molecular biology techniques were used to create chimeric channels and point mutations.
-
Objective : To locate the specific domain and amino acid residues on the NaV1.8 channel that are critical for the inhibitory action of this compound.
-
Methodology :
-
Chimeragenesis : Since this compound is significantly less potent on rodent NaV1.8, chimeric channels were created by swapping domains between the human and rat NaV1.8 proteins.[10]
-
Mutagenesis : Once the VSDII domain was implicated, specific amino acid residues within this region were altered (mutated).[10]
-
Functional Analysis : The inhibitory effect of this compound was tested on these modified channels using whole-cell patch clamp. A significant loss of potency indicated that the mutated residue is a key component of the drug's binding site.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. Making sure you're not a bot! [nanion.de]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. This compound | C21H17F4N3O3S | CID 172005874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. LTGO-33 | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 10. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. rupress.org [rupress.org]
(S)-LTGO-33: A Technical Whitepaper on a Novel, State-Independent NaV1.8 Inhibitor for Pain Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (S)-LTGO-33, a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8. This compound represents a significant advancement in the field of pain research due to its unique, state-independent mechanism of action and high selectivity, offering a promising tool for the investigation of nociceptive pathways and the development of novel analgesics.
Core Compound Information
| Property | Value | Source |
| Compound Name | This compound (also referred to as LTGO-33) | --- |
| CAS Number | 2834106-06-6 | [1][2][3][4] |
| Molecular Weight | 467.44 g/mol | [1][2][3][4][5][6][7] |
| Molecular Formula | C21H17F4N3O3S | [1][2][3][4][6] |
Mechanism of Action
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, a channel that is preferentially expressed in peripheral nociceptors and is a genetically and pharmacologically validated target for pain.[5][6][8] Unlike many other NaV1.8 inhibitors that exhibit state-dependent binding, preferentially targeting the inactivated state of the channel, this compound demonstrates a novel, state-independent mechanism of action.[4][5][6][9]
The key features of its mechanism include:
-
State-Independent Inhibition: this compound has similar potencies for NaV1.8 channels in both the closed/resting and inactivated states.[4][5][6]
-
Novel Binding Site: It interacts with a unique site on the channel, specifically the extracellular cleft of the second voltage-sensing domain (VSDII).[2][5][6][9] This is distinct from typical NaV1.8 inhibitors that often bind within the channel pore.[5]
-
Stabilization of the Deactivated State: By binding to VSDII, this compound stabilizes the deactivated state of the voltage sensor, which in turn prevents the channel from opening in response to membrane depolarization.[2][5][6][9] This inhibition can be relieved by strong membrane depolarization.[1][5]
This unique mechanism of action, which does not show reverse use dependence under physiological conditions, distinguishes this compound from other NaV1.8 inhibitors.[1][10]
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes |
| hNaV1.8 IC50 | 44 nM | Human | --- |
| Selectivity | >600-fold | Human | Over NaV1.1-NaV1.7 and NaV1.9 |
| hDRG Neuron IC50 (Male Donors) | 110 nM (95% CI: 92-120 nM) | Human | --- |
| hDRG Neuron IC50 (Female Donors) | 120 nM (95% CI: 100-140 nM) | Human | --- |
| Cynomolgus Monkey DRG Neuron IC50 | 100 nM (95% CI: 71-150 nM) | Non-human Primate | --- |
| Dog DRG Neuron IC50 | >10 µM | Canine | Markedly less effective |
| Rat DRG Neuron IC50 | >30 µM | Rodent | Markedly less effective |
| Mouse DRG Neuron IC50 | >30 µM | Rodent | Markedly less effective |
(Data sourced from Gilchrist et al., 2024)[3]
Comparative Kinetics of Inhibition Relief
| Compound | Midpoint of Relief | Time Constant for Relief at +40 mV |
| This compound | -11 mV | 16 ± 6 ms (B15284909) |
| A-887826 | +13 mV | 22 ± 9 ms |
| Suzetrigine (VX-548) | +33 mV | 127 ± 85 ms |
(Data sourced from a comparative study on state-dependent Nav1.8 inhibition)[1]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies were employed in the pharmacological characterization of this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique was central to determining the potency, selectivity, and mechanism of action of this compound.
-
Cell Lines: Human NaV1.8 was transiently or stably expressed in ND7/23 or HEK293 cells.[6]
-
Solutions:
-
External (Bath) Solution: Contained (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. DMSO concentration was kept at 0.1%.[2]
-
Internal (Intracellular) Solution: Contained (in mM): 135 CsF, 10 NaCl, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.3 with KOH.[2]
-
-
Voltage Protocols:
-
To measure NaV1.8 currents, cells were held at a negative holding potential (e.g., -140 mV) and then depolarized with voltage steps (e.g., to -40 mV for 40 ms at 10-second intervals).[2]
-
To assess state-dependence, various voltage protocols were used to preferentially populate the closed/resting or inactivated states of the channel before applying the test pulse.
-
To study the relief of inhibition, a series of depolarizations of increasing duration were applied, followed by a brief return to a negative potential to allow recovery from fast inactivation, and then a test pulse to measure the fraction of uninhibited channels.[1]
-
-
Data Acquisition and Analysis: Currents were recorded using amplifiers such as the Axon Instruments Multiclamp 700B and controlled by software like pClamp9.[1] Data analysis was performed using software such as GraphPad Prism to determine IC50 values and other pharmacological parameters.[2]
Current Clamp Recordings in Dorsal Root Ganglion (DRG) Neurons
These experiments were conducted to evaluate the effect of this compound on neuronal excitability.
-
Primary Cells: Native NaV1.8 currents were recorded from DRG neurons isolated from mice, rats, dogs, cynomolgus monkeys, and humans.[6]
-
Protocol: Action potentials were elicited by injecting current into the neurons. The firing frequency of action potentials was measured before and after the application of this compound to determine its effect on neuronal excitability.[2][6]
-
Analysis: The ratio of action potentials remaining after treatment compared to baseline was analyzed to assess the inhibitory effect of the compound.[2]
Molecular Biology Techniques for Binding Site Identification
-
Chimeragenesis and Site-Directed Mutagenesis: To identify the binding site of this compound, chimeric channels were created by swapping domains between human NaV1.8 (sensitive to the compound) and rat NaV1.8 (insensitive).[6] Subsequent site-directed mutagenesis of specific amino acid residues within the identified domain (the extracellular region of VSDII) was performed to pinpoint the exact residues required for inhibition.[2][6]
Visualizations
Mechanism of Action of this compound on NaV1.8
Caption: Mechanism of this compound inhibition of the NaV1.8 channel.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the pharmacological characterization of this compound.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 7. drughunter.com [drughunter.com]
- 8. reddit.com [reddit.com]
- 9. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 10. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Discovery and Development of LTGO-33: A Novel NaV1.8 Inhibitor
Introduction
Initial interest in "(S)-LTGO-33" in the context of muscarinic acetylcholine (B1216132) receptors (mAChRs) appears to be based on a misinterpretation of its biological target. Extensive research of publicly available scientific literature and drug development data reveals that LTGO-33 is not a muscarinic receptor modulator. Instead, LTGO-33 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8, a validated target for the treatment of pain.[1][2][3][4][5][6] This guide details the discovery and development history of LTGO-33 as a NaV1.8 inhibitor, summarizing key preclinical data, experimental methodologies, and its unique mechanism of action.
LTGO-33 was developed by Latigo Biotherapeutics as a potential non-opioid analgesic.[4][7][8] Its development addresses the significant need for new pain therapies with improved efficacy and safety profiles compared to existing treatments.[2]
Discovery and Preclinical Development
The discovery of LTGO-33 stemmed from efforts to identify selective inhibitors of NaV1.8, a sodium channel subtype predominantly expressed in peripheral pain-sensing neurons (nociceptors).[3][4] This tissue-specific expression makes NaV1.8 an attractive target for developing analgesics with minimal effects on the central nervous system, heart, and respiratory system.[3]
LTGO-33 emerged from a medicinal chemistry campaign that likely involved high-throughput screening followed by lead optimization. The synthesis of the preclinical candidate, LTGO-33, has been described as an efficient asymmetric synthesis.[5] Preclinical characterization revealed that LTGO-33 is a potent inhibitor of NaV1.8 with exceptional selectivity over other human NaV channel subtypes.[1][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for LTGO-33 from preclinical studies.
Table 1: Potency of LTGO-33 against human NaV1.8
| Parameter | Value | Notes |
| IC50 (Closed State) | 33 nM | Inhibition of the channel in its resting state. |
| IC50 (Inactivated State) | 24 nM | Inhibition of the channel in its inactivated state. |
| Data sourced from MedChemExpress, citing Gilchrist JM, et al.[6] |
Table 2: Selectivity of LTGO-33
| Channel Subtype | Selectivity Fold vs. hNaV1.8 |
| hNaV1.1 - hNaV1.7, hNaV1.9 | >600-fold |
| Data indicates high selectivity for NaV1.8 over other human sodium channel isoforms.[1][3][6] |
Table 3: Species Specificity of LTGO-33
| Species | IC50 (TTX-R currents in DRG neurons) |
| Human (male donors) | 110 nM (95% CI: 92 to 120 nM) |
| Human (female donors) | 120 nM (95% CI: 100 to 140 nM) |
| Cynomolgus Monkey | 100 nM (95% CI: 71 to 150 nM) |
| Dog | >10 µM |
| Rat | >30 µM |
| Mouse | >30 µM |
| Data demonstrates primate selectivity, a crucial consideration for preclinical model selection.[4][6] |
Mechanism of Action
A defining characteristic of LTGO-33 is its unique, state-independent mechanism of action.[1][3][4] Unlike many other NaV1.8 inhibitors that preferentially bind to the inactivated state of the channel, LTGO-33 demonstrates similar potency against both closed and inactivated channel conformations.[3][6]
Biophysical studies have shown that LTGO-33's inhibitory effect is relieved by membrane depolarization, suggesting that the molecule stabilizes the deactivated (resting) state of the channel, thereby preventing its opening.[3][4] Further investigation through chimeras and mutagenesis has identified the binding site of LTGO-33 as the extracellular cleft of the second voltage-sensing domain (VSDII).[3][4] This is a novel interaction site, distinct from the pore region targeted by many other sodium channel blockers.[4]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of NaV1.8 in nociceptive signaling and the proposed mechanism of action for LTGO-33.
Caption: Role of NaV1.8 in pain signaling and inhibition by LTGO-33.
Experimental Protocols
The characterization of LTGO-33 involved a range of electrophysiological and molecular biology techniques.
Electrophysiology Assays
-
Methodology: Whole-cell patch-clamp electrophysiology was employed to measure sodium currents in cells heterologously expressing human NaV channel subtypes or in primary dorsal root ganglia (DRG) neurons.[4] Both manual and automated patch-clamp systems (e.g., Nanion's SyncroPatch 384) were likely utilized to determine potency and selectivity.[4]
-
State-Dependence Protocol: To assess state-dependence, the potency of LTGO-33 was determined using voltage protocols that favor either the closed (resting) state or the inactivated state of the NaV1.8 channel. For closed-state analysis, cells would be held at a hyperpolarized potential (e.g., -120 mV) and briefly depolarized to elicit a current. For inactivated-state analysis, a prolonged depolarizing prepulse would be used to induce inactivation before the test pulse.
-
Action Potential Firing Assay: Current-clamp recordings from human DRG neurons were used to assess the effect of LTGO-33 on neuronal excitability. Action potentials were elicited by injecting depolarizing current, and the effect of LTGO-33 on the frequency of action potential firing was quantified.[3][6]
Binding Site Identification
-
Methodology: A combination of chimeric channel constructs and site-directed mutagenesis was used to pinpoint the binding site of LTGO-33.[3][4]
-
Chimeric Constructs: Chimeric channels were created by swapping domains (e.g., voltage-sensing domains) between a sensitive species (human) and an insensitive species (rodent). The loss of sensitivity upon swapping a specific domain would implicate that region in drug binding.
-
Site-Directed Mutagenesis: Once a domain was identified, specific amino acid residues within that domain were mutated. The impact of these mutations on the inhibitory activity of LTGO-33 was then assessed using electrophysiology to identify the key residues involved in the interaction.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for characterizing a novel NaV1.8 inhibitor like LTGO-33.
Caption: Experimental workflow for the characterization of LTGO-33.
Clinical Development Status
As a preclinical candidate, LTGO-33 has demonstrated a promising profile.[5] Latigo Biotherapeutics has advanced its pipeline of NaV1.8 inhibitors into clinical trials. The company announced the successful completion of a Phase 1 trial for an oral NaV1.8 inhibitor, LTG-001, and has initiated a Phase 1 trial for another compound, LTG-305.[7][8] While it is not explicitly stated whether LTG-001 or LTG-305 is the clinical evolution of the LTGO-33 program, the preclinical work on LTGO-33 has clearly informed the development of these clinical candidates.[7]
LTGO-33 is a novel, potent, and highly selective preclinical NaV1.8 inhibitor with a unique state-independent mechanism of action. It targets a novel allosteric site on the VSDII of the channel, stabilizing the resting state to prevent activation. Its discovery and detailed characterization have provided a strong foundation for the development of a new generation of non-opioid analgesics. The progression of Latigo Biotherapeutics' NaV1.8 inhibitors into clinical trials underscores the therapeutic potential of this approach for treating various pain disorders.[4][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. drughunter.com [drughunter.com]
- 3. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanion.de [nanion.de]
- 5. LTGO-33 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Ion channel ligands in clinical development – Quarterly review (Q3 2024) – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 8. trial.medpath.com [trial.medpath.com]
The Role of (S)-LTGO-33 in Peripheral Nociceptor Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in peripheral nociceptors, the primary neurons responsible for transmitting pain signals. The unique, state-independent mechanism of action and high selectivity of this compound for NaV1.8 over other sodium channel isoforms present a promising therapeutic strategy for the treatment of pain. This document provides an in-depth technical overview of the pharmacological properties of this compound, including its inhibitory potency, selectivity, and mechanism of action, supported by detailed experimental methodologies and visual representations of its molecular interactions and the scientific workflow for its characterization.
Introduction to this compound and its Target: NaV1.8
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 isoform, encoded by the SCN10A gene, is of particular interest in pain research as it is preferentially expressed in the peripheral nervous system's nociceptive neurons. Its role in amplifying and sustaining the pain signal has been validated through genetic and pharmacological studies.
This compound has emerged as a significant advancement in the pursuit of non-opioid analgesics. Unlike many previous NaV1.8 inhibitors that show preference for a particular channel state (e.g., inactivated state), this compound exhibits a state-independent binding mechanism. This unique characteristic, combined with its exceptional selectivity, minimizes the potential for off-target effects on other NaV isoforms that are vital for cardiac and central nervous system function.
Quantitative Pharmacological Profile of this compound
The inhibitory activity of this compound has been quantified using electrophysiological techniques, revealing its high potency and selectivity.
Table 1: Inhibitory Potency (IC50) of this compound on Human NaV1.8
| Channel State | IC50 (nM) |
| Closed State | 33[1] |
| Inactivated State | 24[1] |
This data demonstrates the state-independent nature of this compound's inhibition of human NaV1.8.
Table 2: Selectivity Profile of this compound against Human NaV Isoforms
| Channel Isoform | Selectivity vs. NaV1.8 |
| NaV1.1 - NaV1.7 & NaV1.9 | >600-fold[1] |
This compound exhibits a remarkable selectivity for NaV1.8 over other human NaV channels, suggesting a lower risk of off-target side effects.
Table 3: Species Specificity of this compound on Native NaV1.8 Channels in Dorsal Root Ganglion (DRG) Neurons
| Species | IC50 of TTX-R Currents (nM) |
| Human (male donors) | 110 (95% CI: 92 to 120)[1] |
| Human (female donors) | 120 (95% CI: 100 to 140)[1] |
| Cynomolgus Monkey | 100 (95% CI: 71 to 150)[1] |
| Dog | >10,000[1] |
| Rat | >30,000[1] |
| Mouse | >30,000[1] |
The pronounced species specificity highlights the importance of using appropriate models in preclinical development.
Mechanism of Action: A Novel Approach to NaV1.8 Inhibition
This compound employs a unique mechanism to inhibit NaV1.8. Instead of acting as a traditional pore blocker, it targets the extracellular cleft of the second voltage-sensing domain (VSDII).[2] By binding to this site, this compound stabilizes the VSDII in its deactivated state. This stabilization prevents the conformational changes necessary for channel opening in response to membrane depolarization, thereby inhibiting the influx of sodium ions and subsequent action potential firing.[2]
Caption: Mechanism of this compound action on NaV1.8.
Experimental Protocols
The pharmacological profile of this compound was established through a series of key experiments. The detailed methodologies for these are outlined below.
Whole-Cell Patch Clamp Electrophysiology on Recombinant Cell Lines
This technique was employed to determine the IC50 values and selectivity of this compound on various NaV channels.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or ND7/23 cells are cultured in appropriate media. Cells are transiently or stably transfected with plasmids encoding the alpha subunit of the human NaV channel of interest (e.g., NaV1.1, NaV1.2, etc.).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Coverslips with adherent transfected cells are placed in a recording chamber and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a gigaseal with the cell membrane.
-
The whole-cell configuration is established by applying gentle suction.
-
Voltage-clamp protocols are applied to measure sodium currents. For IC50 determination from the closed state, cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarized to elicit a peak current. For the inactivated state, a depolarizing prepulse is applied to inactivate the channels before the test pulse.
-
This compound is perfused at various concentrations, and the resulting inhibition of the peak sodium current is measured.
-
Data is analyzed using a concentration-response curve to calculate the IC50 value.
-
Native NaV1.8 Current Recordings in Dorsal Root Ganglion (DRG) Neurons
To assess the effect of this compound on native channels, DRG neurons were isolated from various species.
-
DRG Neuron Dissociation:
-
DRGs are harvested and placed in an ice-cold dissecting solution.
-
The ganglia are enzymatically digested using a combination of collagenase and trypsin for a defined period at 37°C.[3]
-
Mechanical dissociation is performed by trituration through fire-polished Pasteur pipettes to obtain a single-cell suspension.[3]
-
The dissociated neurons are plated on coated coverslips and cultured for a short period before recording.
-
-
Recording Procedure: The whole-cell patch clamp procedure is similar to that for recombinant cell lines, with minor modifications to the solutions to better mimic the physiological environment of the neurons. Tetrodotoxin (TTX) is often included in the external solution to block TTX-sensitive sodium channels and isolate the TTX-resistant NaV1.8 currents.
Site-Directed Mutagenesis to Identify the Binding Site
This molecular biology technique was used to pinpoint the specific amino acid residues on NaV1.8 that are critical for the binding of this compound.
-
Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions in the region of interest (in this case, the VSDII of NaV1.8). Primers are typically 25-45 bases in length with the desired mutation in the center.
-
Mutagenesis Reaction:
-
A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the NaV1.8 cDNA with the mutagenic primers.
-
The reaction undergoes a set number of thermal cycles to generate the mutated plasmids.
-
-
Template DNA Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli for amplification. The plasmids are then isolated and sequenced to confirm the presence of the desired mutation.
-
Functional Analysis: The mutated NaV1.8 channels are then expressed in a suitable cell line (e.g., HEK293), and whole-cell patch clamp electrophysiology is performed to assess the effect of the mutation on the inhibitory activity of this compound. A significant reduction in potency indicates that the mutated residue is crucial for binding.
Experimental and Logical Workflow
The characterization of this compound followed a logical progression from initial screening to detailed mechanistic studies.
Caption: Logical workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a significant step forward in the development of selective NaV1.8 inhibitors for the treatment of pain. Its unique state-independent mechanism of action, high potency, and remarkable selectivity profile distinguish it from other compounds in its class. The detailed understanding of its interaction with the VSDII of NaV1.8 provides a strong foundation for the rational design of future analgesics with improved therapeutic profiles. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound in various pain states.
References
(S)-LTGO-33: A Paradigm of State-Independent NaV1.8 Inhibition for Advanced Analgesia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Voltage-gated sodium channel NaV1.8 has emerged as a critical, genetically validated target for the development of novel analgesics. Its preferential expression in peripheral nociceptive neurons makes it an attractive candidate for pain therapies with a reduced risk of central nervous system side effects. (S)-LTGO-33 is a potent and highly selective small molecule inhibitor of NaV1.8 that distinguishes itself through a novel, state-independent mechanism of action. Unlike traditional sodium channel blockers that preferentially target the inactivated state of the channel, this compound demonstrates equipotent inhibition of NaV1.8 in both closed/resting and inactivated states.[1] This unique pharmacological profile is attributed to its interaction with the extracellular cleft of the second voltage-sensing domain (VSDII), where it stabilizes the VSDII in a deactivated state, thereby preventing channel opening.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism and the workflows used to elucidate it.
Introduction to this compound and State-Independent Inhibition
Voltage-gated sodium channels (NaVs) are fundamental for the initiation and propagation of action potentials in excitable cells.[4] The nine subtypes of NaV channels (NaV1.1–NaV1.9) exhibit distinct tissue distribution and biophysical properties. NaV1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[2][5]
Traditional sodium channel inhibitors, such as local anesthetics and some antiarrhythmics, exhibit a state-dependent mechanism of action, binding with higher affinity to the open or inactivated states of the channel.[6] This often leads to use-dependent block, where the inhibition is more pronounced in rapidly firing neurons. In contrast, this compound represents a novel class of NaV1.8 inhibitors that act in a state-independent manner.[1] This implies that the molecule has similar affinity for the channel regardless of its conformational state (closed, open, or inactivated). This property is thought to arise from its unique binding site on the VSDII, a departure from the canonical pore-binding site of many other inhibitors.[2][7]
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through a series of in vitro electrophysiological studies. The data consistently demonstrate its high potency and selectivity for human NaV1.8.
Table 1: Potency of this compound on Human NaV1.8
| Channel State | IC50 (nM) | Assay System | Reference |
| Closed/Resting | 33 | Whole-cell patch clamp (HEK293 cells) | [1] |
| Inactivated | 24 | Whole-cell patch clamp (HEK293 cells) | [1] |
Table 2: Selectivity of this compound against other Human NaV Subtypes
| NaV Subtype | Selectivity (fold vs. hNaV1.8) |
| NaV1.1 | >600 |
| NaV1.2 | >600 |
| NaV1.3 | >600 |
| NaV1.4 | >600 |
| NaV1.5 | >600 |
| NaV1.6 | >600 |
| NaV1.7 | >600 |
| NaV1.9 | >600 |
| Data derived from electrophysiological screening assays.[1][8] |
Table 3: Species Specificity of this compound
| Species | Target | IC50 | Reference |
| Human (Male Donors) | Native TTX-R NaV1.8 in DRG neurons | 110 nM (95% CI: 92 to 120 nM) | [1] |
| Human (Female Donors) | Native TTX-R NaV1.8 in DRG neurons | 120 nM (95% CI: 100 to 140 nM) | [1] |
| Cynomolgus Monkey | Native TTX-R NaV1.8 in DRG neurons | 100 nM (95% CI: 71 to 150 nM) | [1] |
| Dog | Native TTX-R NaV1.8 in DRG neurons | >10 µM | [1] |
| Rat | Native TTX-R NaV1.8 in DRG neurons | >30 µM | [1] |
| Mouse | Native TTX-R NaV1.8 in DRG neurons | >30 µM | [1] |
Mechanism of Action: Stabilization of the VSDII Deactivated State
The state-independent inhibition of NaV1.8 by this compound is a consequence of its unique binding site and mechanism. Through studies involving chimeras and site-directed mutagenesis, the binding site has been localized to the extracellular cleft of the second voltage-sensing domain (VSDII).[2][3][7]
The proposed mechanism involves this compound binding to and stabilizing the VSDII in its deactivated, or resting, conformation.[1][2] The movement of the voltage-sensing domains, particularly the S4 segment, is a critical step in the opening of the channel pore in response to membrane depolarization. By locking the VSDII in a deactivated state, this compound effectively prevents the conformational changes required for channel activation, thus inhibiting sodium ion influx. Biophysical studies have shown that the inhibition by this compound can be relieved by strong membrane depolarization, which is consistent with the molecule stabilizing a deactivated state.[7]
Caption: Mechanism of this compound state-independent inhibition of NaV1.8.
Experimental Protocols
The characterization of this compound relies on a suite of specialized experimental techniques. Below are detailed protocols for the key assays.
Cell Culture and Heterologous Expression of NaV1.8
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for the stable or transient expression of human NaV1.8 channels.[5][9] For studies requiring a more neuronal context, ND7/23 cells, a hybrid cell line of neuroblastoma and dorsal root ganglion neurons, are also employed.[5]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic such as G418 for stable cell lines.[8] Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for transient expression): Plasmids containing the cDNA for human NaV1.8 and any auxiliary beta subunits (e.g., β1 and β2) are transfected into cells using lipid-based transfection reagents like Lipofectamine 3000, following the manufacturer's protocol.[10] Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the ionic currents through NaV1.8 channels and assess the inhibitory effects of this compound.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES. The pH is adjusted to 7.3 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and mounted on a micromanipulator.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the membrane of a cell expressing NaV1.8.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied to study the channel in different states.
-
-
Voltage Protocols for State-Dependent Inhibition:
-
Closed/Resting State: From a holding potential of -100 mV, a test pulse to 0 mV is applied to elicit a current. This compound is perfused at various concentrations to determine the IC50 for the resting state.[8]
-
Inactivated State: A conditioning prepulse to a depolarized potential (e.g., -30 mV for 500 ms) is applied to induce channel inactivation before the test pulse to 0 mV.[8] The IC50 for the inactivated state is then determined.
-
Caption: Workflow for characterizing this compound's effects on NaV1.8.
Site-Directed Mutagenesis
-
Objective: To identify the specific amino acid residues involved in the binding of this compound.
-
Procedure:
-
A plasmid containing the wild-type NaV1.8 cDNA is used as a template.
-
Mutagenic primers are designed to introduce specific point mutations in the region of interest (e.g., VSDII).
-
Polymerase Chain Reaction (PCR) is performed using the mutagenic primers to create a new plasmid containing the desired mutation.
-
The parental, non-mutated DNA is digested using an enzyme such as DpnI.
-
The mutated plasmid is transformed into competent E. coli for amplification.
-
The sequence of the mutated plasmid is verified by DNA sequencing.
-
The mutated channel is then expressed in cells for functional characterization via patch-clamp electrophysiology.
-
Dorsal Root Ganglion (DRG) Neuron Culture
-
Objective: To study the effects of this compound on native NaV1.8 channels in primary sensory neurons.
-
Procedure:
-
DRGs are dissected from a suitable species (e.g., human, cynomolgus monkey).
-
The ganglia are enzymatically dissociated using a combination of collagenase and trypsin to obtain a single-cell suspension.[1]
-
Neurons are plated on coverslips coated with poly-L-lysine and laminin (B1169045) to promote adherence.
-
Cells are cultured in a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).
-
Electrophysiological recordings are performed within 24-72 hours of plating.[8]
-
Radioligand Binding Assay (Adapted Protocol)
-
Objective: To determine the binding affinity (Kd) of this compound to NaV1.8.
-
Principle: A radiolabeled ligand that binds to a specific site on the sodium channel is used. A competition assay is performed where increasing concentrations of unlabeled this compound are used to displace the radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing high levels of NaV1.8.
-
A suitable radioligand, such as [3H]-Saxitoxin (binds to site 1) or [3H]-Batrachotoxin (binds to site 2).
-
Unlabeled this compound.
-
Glass fiber filters and a filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
The incubation is carried out until equilibrium is reached.
-
The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the IC50 of this compound, from which the inhibitory constant (Ki) can be calculated.
-
Logical Relationships and Therapeutic Implications
The state-independent inhibition of NaV1.8 by this compound has significant therapeutic implications. By avoiding preferential binding to the inactivated state, this compound may offer a more consistent level of analgesia that is less dependent on the firing rate of nociceptive neurons. This could be advantageous in chronic pain states where neuronal firing patterns can be complex and variable.
Caption: Logical flow from mechanism to therapeutic effect of this compound.
Furthermore, the high selectivity of this compound for NaV1.8 over other sodium channel subtypes, particularly those in the central nervous system and the heart (e.g., NaV1.1, NaV1.2, NaV1.5), suggests a favorable safety profile with a lower potential for CNS-related adverse effects and cardiotoxicity. The species specificity highlights the importance of using appropriate preclinical models (primate) to accurately predict human efficacy.
Conclusion
This compound represents a significant advancement in the field of sodium channel modulators for the treatment of pain. Its unique state-independent mechanism of action, coupled with its high potency and selectivity for NaV1.8, positions it as a promising therapeutic candidate. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area, with the ultimate goal of delivering a new generation of effective and safe analgesics to patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a genetically and pharmacologically validated target for pain.[1][2][3] A key characteristic of this compound is its pronounced species specificity, exhibiting significantly greater potency in primates (human and non-human) compared to rodents.[1][3][4][5] This technical guide provides a comprehensive overview of the available data on this species-specific activity, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of Species-Specific Inhibition
The inhibitory activity of this compound on NaV1.8 channels from different species has been quantified using electrophysiological methods. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the compound's preference for primate NaV1.8.
| Species | Channel Type | Preparation | IC50 | Reference |
| Human | Recombinant hNaV1.8 | HEK293 or ND7/23 cells | 33 nM (closed state), 24 nM (inactivated state) | [3] |
| Human | Native TTX-R NaV1.8 | Dorsal Root Ganglion (DRG) Neurons (Male) | 110 nM (95% CI: 92-120 nM) | [3] |
| Human | Native TTX-R NaV1.8 | Dorsal Root Ganglion (DRG) Neurons (Female) | 120 nM (95% CI: 100-140 nM) | [3] |
| Cynomolgus Monkey | Native TTX-R NaV1.8 | Dorsal Root Ganglion (DRG) Neurons | 100 nM (95% CI: 71-150 nM) | [3] |
| Dog | Native TTX-R NaV1.8 | Dorsal Root Ganglion (DRG) Neurons | >10 µM | [3] |
| Rat | Native TTX-R NaV1.8 | Dorsal Root Ganglion (DRG) Neurons | >30 µM | [3] |
| Mouse | Native TTX-R NaV1.8 | Dorsal Root Ganglion (DRG) Neurons | >30 µM | [3] |
Mechanism of Action: A Novel Approach to NaV1.8 Inhibition
Unlike many NaV1.8 inhibitors that target the channel's pore and show state-dependence (preferentially binding to the inactivated state), this compound exhibits a unique, state-independent mechanism of action.[1][4] It potently inhibits both closed/resting and inactivated channels.[2][3]
The molecular basis for its inhibitory action lies in its interaction with a novel site on the channel: the extracellular cleft of the second voltage-sensing domain (VSDII).[1][2][4] By binding to this site, this compound stabilizes the VSDII in its deactivated state, which in turn prevents the channel from opening in response to membrane depolarization.[1][4] This mechanism effectively blocks the influx of sodium ions that is necessary for the initiation and propagation of action potentials in pain-sensing neurons.[1][3]
Caption: Mechanism of this compound inhibition of NaV1.8.
Experimental Protocols
The species specificity of this compound was determined through a series of key experiments, primarily utilizing whole-cell patch clamp electrophysiology.
Cell Preparation and NaV1.8 Expression
-
Recombinant Systems: Human NaV1.8 was transiently or stably expressed in mammalian cell lines such as HEK293 or ND7/23 cells.[2] These cells provide a clean system to study the direct interaction of the compound with the channel without the interference of other native ion channels.
-
Native Neurons: Dorsal Root Ganglion (DRG) neurons were acutely dissociated from various species including human, cynomolgus monkey, dog, rat, and mouse.[2][3] These primary neurons express native NaV1.8 channels (identified as TTX-resistant currents) in their physiological context.
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the ionic currents flowing through NaV1.8 channels in the presence and absence of this compound.
-
Methodology:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell (either a cultured cell expressing NaV1.8 or a DRG neuron).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The voltage across the cell membrane is clamped to a specific holding potential.
-
A series of voltage steps are applied to elicit NaV1.8 currents.
-
This compound is applied at various concentrations to the extracellular solution.
-
The reduction in the NaV1.8 current amplitude at each concentration is measured to determine the IC50 value.
-
-
Current Clamp Recordings: In some experiments, current clamp recordings were performed on human DRG neurons to evaluate the effect of this compound on neuronal excitability and its ability to reduce action potential firing.[2][3]
Molecular Biology: Chimeras and Mutagenesis
-
Objective: To identify the specific region of the NaV1.8 channel responsible for the species-specific binding of this compound.
-
Methodology:
-
Human-rat NaV1.8 chimeric channels were constructed.[2] This involves swapping domains between the highly sensitive human channel and the insensitive rat channel.
-
The inhibitory effect of this compound was tested on these chimeric channels.
-
Site-directed mutagenesis was then employed to pinpoint the specific amino acid residues within the identified domain (the extracellular region of VSDII) that are critical for compound interaction.[1][2]
-
Caption: Workflow for investigating this compound species specificity.
Conclusion
The marked species specificity of this compound for primate NaV1.8 over rodent channels is a critical consideration for its preclinical development as a novel analgesic.[4] The data strongly suggest that rodent models may not accurately predict the efficacy of this compound in humans.[6] The unique, state-independent mechanism of action, involving the stabilization of the VSDII deactivated state, represents a new paradigm in NaV1.8 pharmacology and offers a promising avenue for the development of more effective and safer pain therapeutics.[1][4] Future research will likely focus on further elucidating the structural basis of this species-dependent interaction and leveraging this understanding to design next-generation NaV1.8 inhibitors.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(S)-LTGO-33: A Novel Modulator of Dorsal Root Ganglion Neuron Excitability
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
(S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target in pain signaling.[1][2][3][4][5][6] This document provides a comprehensive technical overview of the effects of this compound on the firing of dorsal root ganglion (DRG) neurons, intended for researchers, scientists, and professionals in the field of drug development. This compound demonstrates a unique state-independent mechanism of action, inhibiting NaV1.8 from both closed and inactivated states.[2][3][4][6] This contrasts with many existing NaV1.8 inhibitors and suggests a distinct therapeutic profile.[2][7] The compound effectively reduces action potential firing in human DRG neurons, highlighting its potential as a non-opioid analgesic for a variety of pain disorders.[2][4][6][8]
Introduction to this compound and its Target: NaV1.8
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[2][8] The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically within the nociceptive neurons of the dorsal root ganglia (DRG).[2][6][7] Genetic and pharmacological evidence has validated NaV1.8 as a crucial target for pain therapeutics.[2][6] Inhibition of NaV1.8 is expected to reduce the excitability of pain-sensing neurons with minimal effects on the central nervous system or cardiovascular function, offering a targeted approach to pain management.[2][8]
This compound has emerged as a leading compound in the pursuit of selective NaV1.8 inhibition. Its high selectivity and novel mechanism of action present a significant advancement in the development of targeted pain therapies.[2][7]
Quantitative Data: Potency and Selectivity
This compound exhibits nanomolar potency for human NaV1.8 and remarkable selectivity over other NaV channel isoforms.
Table 1: Potency of this compound on Human NaV1.8
| Channel State | IC50 (nM) |
| Closed/Resting State | 33[4] |
| Inactivated State | 24[4] |
Table 2: Selectivity of this compound against other Human NaV Isoforms
| NaV Isoform | Selectivity Fold vs. NaV1.8 |
| NaV1.1 - NaV1.7 | >600[2][3][4][6] |
| NaV1.9 | >600[2][3][4][6] |
Table 3: Species-Specific Potency of this compound on Native TTX-Resistant NaV1.8 Currents in DRG Neurons
| Species | IC50 | 95% Confidence Interval | Number of Cells (n) |
| Human (Male Donors) | 110 nM[4] | 92 to 120 nM[4] | 3-15 per concentration[4] |
| Human (Female Donors) | 120 nM[4] | 100 to 140 nM[4] | 4-6 per concentration[4] |
| Cynomolgus Monkey | 100 nM[4] | 71 to 150 nM[4] | 6[4] |
| Dog | >10 µM[4] | N/A | 6[4] |
| Rat | >30 µM[4] | N/A | 7[4] |
| Mouse | >30 µM[4] | N/A | 8[4] |
Mechanism of Action
This compound employs a novel mechanism to inhibit NaV1.8 function. Unlike many inhibitors that bind within the channel pore and show a preference for the inactivated state, this compound acts via a state-independent mechanism.[2][3][4][6]
Biophysical studies have revealed that this compound binds to a novel site on the extracellular cleft of the second voltage-sensing domain (VSDII).[2][6][7] By interacting with this site, this compound stabilizes the VSDII in its deactivated state.[2][4][6][7] This stabilization prevents the conformational changes necessary for channel opening upon membrane depolarization, thereby inhibiting the influx of sodium ions and subsequent action potential generation.[2][4] Interestingly, this inhibition can be relieved by strong membrane depolarization.[2][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 7. nanion.de [nanion.de]
- 8. researchgate.net [researchgate.net]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel NaV1.8 is a genetically and pharmacologically validated target for the treatment of pain, with its expression largely restricted to peripheral nociceptive neurons.[1][2][3][4] This restricted expression profile suggests that selective inhibitors of NaV1.8 could provide effective analgesia while minimizing side effects associated with non-selective sodium channel blockers that affect the central nervous system and cardiovascular system.[5] (S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of NaV1.8.[2][6][7][8] Notably, it exhibits a unique state-independent mechanism of action, binding to the extracellular cleft of the second voltage-sensing domain (VSDII) to stabilize the channel in a deactivated state.[1][2][3][4] This application note provides detailed protocols for the characterization of this compound's inhibitory effects on NaV1.8 currents using whole-cell patch clamp electrophysiology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with NaV1.8 channels.
Table 1: Potency of this compound on Human NaV1.8 Channels
| Channel State | IC50 (nM) | Reference |
| Closed/Resting | 33 | [8] |
| Inactivated | 24 | [8] |
Table 2: Selectivity of this compound
| Channel Subtype | Selectivity vs. NaV1.8 | Reference |
| NaV1.1 - NaV1.7, NaV1.9 | >600-fold | [1][2][8] |
Table 3: Species Specificity of this compound on Native TTX-R Currents in DRG Neurons
| Species | IC50 | Reference |
| Human (male donors) | 110 nM (95% CI: 92 to 120 nM) | [8] |
| Human (female donors) | 120 nM (95% CI: 100 to 140 nM) | [8] |
| Cynomolgus Monkey | 100 nM (95% CI: 71 to 150 nM) | [8] |
| Dog | >10 µM | [8] |
| Rat | >30 µM | [8] |
| Mouse | >30 µM | [8] |
Experimental Protocols
Cell Culture and Transfection
This protocol describes the culture of cell lines for heterologous expression of NaV1.8 channels.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or ND7/23 cells are suitable for transient or stable expression of human NaV1.8.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics for stable cell lines.
-
Transfection (for transient expression):
-
Plate cells onto glass coverslips in a 35 mm dish.
-
Co-transfect cells with a plasmid encoding human NaV1.8 and a fluorescent reporter plasmid (e.g., pEGFP-N1) using a suitable transfection reagent like Lipofectamine 2000.[9]
-
Allow cells to express the channels for 24-48 hours before electrophysiological recordings. Successful transfection can be identified by fluorescence.[3]
-
Whole-Cell Patch Clamp Electrophysiology
This protocol details the procedure for recording NaV1.8 currents.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.3 with NaOH.[10]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[5] Alternatively, a KCl-based internal solution can be used: 140 KCl, 0.5 EGTA, 5 HEPES, 3 Mg-ATP. Adjust pH to 7.3 with KOH.[10]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C.[7] Final dilutions in the external solution should be prepared fresh daily. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid effects on the channels.
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at room temperature.
-
Pull borosilicate glass pipettes to a resistance of 1.5-3 MΩ when filled with the internal solution.[10]
-
Approach a single, healthy-looking cell (identified by morphology and fluorescence if applicable) with the patch pipette.
-
Apply gentle suction to form a high-resistance (Giga-ohm) seal between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting voltage-clamp protocols.
Voltage-Clamp Protocols for this compound Characterization
a) Tonic Block Protocol (for Closed/Resting State IC50):
-
Objective: To determine the concentration-dependent inhibition of NaV1.8 by this compound from a resting state.
-
Holding Potential: -100 mV or -120 mV to ensure channels are in the closed/resting state.
-
Test Pulse: Depolarize to 0 mV for 20-50 ms (B15284909) every 10-20 seconds to elicit NaV1.8 currents.[5][11]
-
Procedure:
-
Record a stable baseline current for at least 3 minutes in the external solution.
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
At each concentration, allow the block to reach a steady state before recording the current.
-
Wash out the compound with the external solution to assess the reversibility of the block.
-
-
Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC50 value.
b) Inactivated State Protocol (for Inactivated State IC50):
-
Objective: To assess the affinity of this compound for the inactivated state of the NaV1.8 channel.
-
Holding Potential: -100 mV or -120 mV.
-
Conditioning Pulse: Depolarize to a voltage near the half-inactivation potential (e.g., -40 mV to -30 mV) for 500 ms to induce inactivation.[5][11]
-
Test Pulse: Immediately following the conditioning pulse, depolarize to 0 mV for 20-50 ms.
-
Procedure: Follow the same procedure as the tonic block protocol, applying increasing concentrations of this compound.
-
Data Analysis: Determine the IC50 from the concentration-response curve. Since this compound is state-independent, the IC50 value should be similar to that obtained from the tonic block protocol.[2][8]
Visualizations
Caption: Experimental workflow for patch clamp analysis of this compound on NaV1.8.
Caption: Mechanism of action of this compound on the NaV1.8 channel.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for (S)-LTGO-33 in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8 (SCN10A)[1][2][3]. NaV1.8 is predominantly expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a key target for the treatment of pain[4][5]. This compound exhibits a novel, state-independent mechanism of action, binding to the extracellular cleft of the second voltage-sensing domain (VSDII) to stabilize the channel in a deactivated state[4][5][6]. This unique pharmacological profile makes it a valuable tool for pain research and a promising candidate for analgesic drug development[7][8].
Automated patch clamp (APC) systems have revolutionized ion channel drug discovery by enabling high-throughput screening and detailed electrophysiological characterization of compounds[9][10][11][12]. These systems offer increased data reproducibility and throughput compared to conventional manual patch clamp techniques[9][10]. This document provides detailed application notes and protocols for the characterization of this compound using automated patch clamp platforms.
Mechanism of Action of this compound
This compound is a state-independent inhibitor of NaV1.8, meaning it has similar potency for channels in both the closed and inactivated states[1][3][6]. This contrasts with many traditional NaV1.8 inhibitors that preferentially target the inactivated state of the channel[4][6]. The binding site of this compound is located in the extracellular cleft of the second voltage-sensing domain (VSDII)[4][6]. By binding to this site, this compound stabilizes the VSDII in its deactivated conformation, which in turn keeps the channel in a non-conducting state[3][4]. Inhibition by this compound can be relieved by strong membrane depolarization[6][13].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on electrophysiological assays.
Table 1: Potency of this compound on Human NaV1.8
| Parameter | Value | Channel State | Reference |
| IC50 | 33 nM | Closed State | [3] |
| IC50 | 24 nM | Inactivated State | [3] |
Table 2: Selectivity of this compound
| Channel Subtype | Selectivity vs. NaV1.8 | Reference |
| Human NaV1.1-NaV1.7 | >600-fold | [1][3][6] |
| Human NaV1.9 | >600-fold | [1][3][6] |
Table 3: Species Specificity of this compound
| Species | Cell Type | IC50 | Reference |
| Human (Male Donors) | DRG Neurons | 110 nM (95% CI: 92-120 nM) | [3] |
| Human (Female Donors) | DRG Neurons | 120 nM (95% CI: 100-140 nM) | [3] |
| Cynomolgus Monkey | DRG Neurons | 100 nM (95% CI: 71-150 nM) | [3] |
| Dog | DRG Neurons | >10 µM | [3] |
| Rat | DRG Neurons | >30 µM | [3] |
| Mouse | DRG Neurons | >30 µM | [3] |
Experimental Protocols for Automated Patch Clamp
These protocols are designed for use with planar-array based automated patch clamp systems, such as the Nanion SyncroPatch 384, which has been successfully used to study this compound[4].
Protocol 1: Cell Line Preparation
Objective: To prepare cells expressing human NaV1.8 for automated patch clamp experiments.
Materials:
-
HEK293 or ND7/23 cells stably or transiently expressing human NaV1.8[5].
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic if applicable).
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free.
-
Accutase or other gentle cell dissociation reagent.
-
Automated patch clamp system-specific cell suspension buffer.
Procedure:
-
Culture cells expressing human NaV1.8 in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Accutase and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the Accutase with 7-8 mL of culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 2 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the appropriate external solution for the automated patch clamp system to a final concentration of approximately 100,000-500,000 cells/mL.
-
Ensure a high percentage of single, viable cells using a cell counter.
-
Place the cell suspension in the designated reservoir on the automated patch clamp system.
Protocol 2: Electrophysiological Recording and Compound Application
Objective: To measure NaV1.8 currents in response to this compound using an automated patch clamp system.
Materials:
-
Prepared cell suspension.
-
Internal Solution (example composition): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3 with CsOH.
-
External Solution (example composition): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4 with NaOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Serial dilutions of this compound in external solution to achieve the desired final concentrations.
Procedure:
-
Prime the fluidics of the automated patch clamp system with the internal and external solutions.
-
Load the prepared cell suspension into the system.
-
Initiate the automated cell capture, sealing, and whole-cell formation sequence according to the manufacturer's instructions. Aim for seal resistances >1 GΩ.
-
Apply a voltage protocol to elicit NaV1.8 currents. A typical protocol to assess the potency of this compound would be:
-
Hold the membrane potential at -120 mV.
-
Apply a depolarizing step to 0 mV for 20 ms (B15284909) to activate the NaV1.8 channels.
-
Return to the holding potential.
-
-
Establish a stable baseline recording of the NaV1.8 current for at least 3 minutes.
-
Apply a vehicle control (e.g., external solution with 0.1% DMSO) for a defined period.
-
Apply increasing concentrations of this compound. Allow sufficient time for the effect of each concentration to reach steady-state (typically 1-3 minutes)[14].
-
After the highest concentration, perform a final wash-out step with the external solution to assess the reversibility of the inhibition.
Data Analysis
-
Measure the peak inward current for each voltage step.
-
Normalize the peak current at each this compound concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response curve with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the NaV1.8 channel.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Making sure you're not a bot! [nanion.de]
- 5. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 6. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. LTGO-33 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Making sure you're not a bot! [nanion.de]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
Application Notes and Protocols for (S)-LTGO-33 In Vivo Administration in Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is predominantly expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a crucial target for pain therapeutics.[1][4][5] this compound presents a unique pharmacological profile, acting via a state-independent mechanism to inhibit NaV1.8, which distinguishes it from previous NaV1.8 inhibitors that primarily target the inactivated state of the channel.[1][4]
Mechanism of Action
This compound targets the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[1][4] By binding to this novel site, it stabilizes the deactivated state of the channel, preventing the conformational changes required for channel opening and subsequent action potential generation in pain-sensing neurons.[1][4][5] This mode of action effectively reduces neuronal excitability. The compound exhibits over 600-fold selectivity for NaV1.8 over other human NaV isoforms, which is critical for minimizing off-target effects on cardiac, respiratory, and central nervous system functions.[1][2][3][4]
Critical Consideration: Species Specificity
A crucial aspect for consideration in preclinical study design is the species specificity of this compound. The compound is reported to be potent against primate (human and non-human) NaV1.8 but demonstrates significantly lower activity against rodent and canine orthologs.[1][4][5] This finding has profound implications for the selection of animal models for in vivo efficacy studies. Standard rodent models of pain may not be suitable for evaluating the analgesic potential of this compound. Consequently, there is a lack of publicly available in vivo efficacy data, including dosages and administration routes, for this compound in common preclinical pain models. Non-human primate models are suggested to be more appropriate for evaluating the therapeutic potential of this compound.
Data Presentation
Due to the aforementioned species specificity and the resulting absence of available quantitative data from in vivo rodent pain models for this compound, a template table is provided below for researchers to structure their data should they conduct studies in a relevant species (e.g., non-human primates).
Table 1: Template for Recording In Vivo Efficacy Data for this compound in a Non-Human Primate Model of Inflammatory Pain
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) at 1h | Post-Treatment Paw Withdrawal Threshold (g) at 4h | Post-Treatment Paw Withdrawal Threshold (g) at 24h |
| Vehicle Control | - | - | |||||
| This compound | |||||||
| This compound | |||||||
| Positive Control |
Table 2: Template for Recording In Vivo Efficacy Data for this compound in a Non-Human Primate Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Baseline Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) at 1h | Post-Treatment Paw Withdrawal Latency (s) at 4h | Post-Treatment Paw Withdrawal Latency (s) at 24h |
| Vehicle Control | - | - | |||||
| This compound | |||||||
| This compound | |||||||
| Positive Control |
Experimental Protocols
The following are detailed, standardized protocols for common in vivo pain models. While direct application to this compound in rodents is not recommended, these protocols serve as a methodological guide for researchers planning studies in appropriate species.
Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Acclimatize the animal in a testing chamber with a mesh floor for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Data Analysis: The 50% paw withdrawal threshold in grams is calculated for each animal. An increase in the threshold indicates an analgesic effect.
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of paw withdrawal from a thermal stimulus.
-
Apparatus: A plantar test apparatus with a radiant heat source.
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The paw withdrawal latency in seconds is recorded. An increase in latency suggests an analgesic effect.
Formalin Test for Inflammatory Pain
This test evaluates the response to a persistent chemical stimulus.
-
Apparatus: Formalin solution (e.g., 2.5% in saline).
-
Procedure:
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time spent licking or biting the injected paw in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Data Analysis: The duration of nocifensive behaviors is quantified. A reduction in this duration indicates an analgesic effect, particularly in the late phase, which is associated with inflammatory pain.
Visualizations
Caption: Mechanism of this compound on the NaV1.8 channel.
Caption: A generalized workflow for in vivo pain assessment.
References
- 1. nanion.de [nanion.de]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LTGO-33 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (S)-LTGO-33 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LTGO-33 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8 (SCN10A).[1][2][3][4] NaV1.8 is crucial for the transmission of pain signals in peripheral nociceptors, making it a significant target for the development of novel analgesics.[1][2] this compound exhibits a unique state-independent mechanism of action, binding to the extracellular cleft of the second voltage-sensing domain (VSDII) to stabilize the channel in a deactivated state.[1][2] This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent, ensuring reproducible and reliable experimental outcomes.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₁₇F₄N₃O₃S | [5] |
| Molecular Weight | 467.44 g/mol | [5][6] |
| Appearance | Solid powder | [7] |
| Solubility in DMSO | 93 - 100 mg/mL (approximately 198.95 - 213.93 mM) | [5][6] |
| IC₅₀ (hNaV1.8) | 24 - 44 nM | [3][5][7] |
| Storage (Solid) | -20°C for up to 3 years | [5][6][8] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [5][8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO) (moisture-free is critical)[6]
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in various in vitro and in vivo experiments.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Gently tap the vial to ensure all the powder is at the bottom.[9]
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound (Molecular Weight = 467.44 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the 4.67 mg example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (not exceeding 50°C) or brief sonication can be used to aid dissolution.[5][9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber or opaque vials.[8][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][8]
-
Working Solution Preparation: When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to the aqueous buffer or cell culture medium. This helps to prevent precipitation of the compound. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[8] Always include a vehicle control (DMSO alone) in your experiments.
Mandatory Visualizations
Signaling Pathway of NaV1.8 and Inhibition by this compound
Caption: NaV1.8 signaling in pain and its inhibition by this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LTGO-33 | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols: (S)-LTGO-33 Formulation for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is a genetically and pharmacologically validated target for pain, as it is preferentially expressed in peripheral nociceptors, the primary neurons that transmit pain signals.[4] Unlike many other NaV1.8 inhibitors that show state-dependence, this compound exhibits state-independent inhibition, with similar potency against both closed and inactivated channel conformations.[2] This novel mechanism of action, targeting the extracellular cleft of the second voltage-sensing domain, makes this compound a valuable research tool for investigating the role of NaV1.8 in various pain modalities.[4]
Of critical importance for in vivo studies, this compound displays species specificity, with significantly higher potency in primates (including humans) compared to rodents and canines.[2][4] This highlights the importance of selecting appropriate animal models for preclinical efficacy studies. Due to its physicochemical properties, this compound is poorly soluble in aqueous solutions, necessitating the use of specific formulation strategies for animal administration.[1]
These application notes provide detailed protocols for the preparation of two common formulations for this compound suitable for animal studies, along with a methodology for assessing their short-term stability.
Quantitative Data Summary
The following table summarizes key in vitro potency data for this compound.
| Parameter | Species | Value | Reference |
| IC₅₀ (Closed State) | Human | 33 nM | [2] |
| IC₅₀ (Inactivated State) | Human | 24 nM | [2] |
| IC₅₀ (TTX-R currents) | Human (Male Donors) | 110 nM (95% CI: 92-120 nM) | [2] |
| IC₅₀ (TTX-R currents) | Human (Female Donors) | 120 nM (95% CI: 100-140 nM) | [2] |
| IC₅₀ (TTX-R currents) | Cynomolgus Monkey | 100 nM (95% CI: 71-150 nM) | [2] |
| IC₅₀ (TTX-R currents) | Dog | >10 µM | [2] |
| IC₅₀ (TTX-R currents) | Rat | >30 µM | [2] |
| IC₅₀ (TTX-R currents) | Mouse | >30 µM | [2] |
Signaling Pathway
The following diagram illustrates the role of NaV1.8 in nociceptive signaling and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-LTGO-33 Inhibition of Human Dorsal Root Ganglion (DRG) Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-LTGO-33, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, to study and modulate the excitability of human dorsal root ganglion (DRG) neurons. The following protocols and data are intended to facilitate research into pain mechanisms and the development of novel analgesics.
Introduction
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2] NaV1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral nociceptors, the primary sensory neurons responsible for transmitting pain signals.[1][2][3] Its specific localization in these neurons makes it a prime target for the development of analgesics with potentially fewer side effects than non-selective sodium channel blockers.[1][2]
This compound is a novel, potent, and highly selective small molecule inhibitor of NaV1.8.[1][2][4][5] It exhibits a unique state-independent mechanism of action, binding to the extracellular cleft of the second voltage-sensing domain (VSDII) to stabilize the channel in a deactivated state.[1][2][3] This prevents the channel from opening in response to membrane depolarization, thereby inhibiting neuronal firing.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity on human NaV1.8 channels and DRG neurons.
Table 1: Potency of this compound on Human NaV1.8 Channels
| Parameter | Value | Cell Type | Notes |
| IC50 (Closed State) | 33 nM | hNaV1.8 Stable Cell Line | Inhibition of resting channels. |
| IC50 (Inactivated State) | 24 nM | hNaV1.8 Stable Cell Line | Inhibition following entry into inactivated states. |
| IC50 (Human DRG Neurons - Male Donors) | 110 nM (95% CI: 92-120 nM) | Primary Human DRG Neurons | Inhibition of tetrodotoxin-resistant (TTX-R) currents. |
| IC50 (Human DRG Neurons - Female Donors) | 120 nM (95% CI: 100-140 nM) | Primary Human DRG Neurons | Inhibition of tetrodotoxin-resistant (TTX-R) currents. |
Data sourced from Gilchrist JM, et al. Mol Pharmacol. 2024.[4]
Table 2: Selectivity of this compound
| Channel | Selectivity vs. hNaV1.8 |
| hNaV1.1 - hNaV1.7, hNaV1.9 | >600-fold |
This compound demonstrates high selectivity for NaV1.8 over other human NaV isoforms, which is crucial for minimizing off-target effects.[1][2][4][5]
Signaling Pathway and Mechanism of Action
This compound inhibits the function of the NaV1.8 channel, which is a key component in the propagation of pain signals in DRG neurons. The diagram below illustrates the proposed mechanism.
Experimental Protocols
Protocol 1: Culture of Primary Human DRG Neurons
This protocol is adapted from established methods for dissociating and culturing human DRG neurons.[6][7]
Materials:
-
Human DRG tissue (obtained with legal and ethical consent)[1]
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Collagenase Type IV
-
Dispase II
-
Trypsin-EDTA (0.05%)
-
DNase I
-
Neurobasal Medium
-
B27 Supplement
-
GlutaMAX
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine (PDL)
-
Sterile water
-
70% Ethanol
Procedure:
-
Coating Coverslips:
-
Aseptically place glass coverslips in a culture plate.
-
Coat coverslips with Poly-D-lysine (100 µg/mL in sterile water) and incubate for at least 2 hours at room temperature.[8]
-
Aspirate PDL solution and wash three times with sterile water.
-
Coat coverslips with laminin (5 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
-
DRG Dissociation:
-
Transfer fresh human DRG tissue into a sterile dish containing ice-cold DMEM/F12.
-
Mechanically mince the ganglia into small pieces.
-
Digest the tissue in a solution of Collagenase Type IV (1 mg/mL) and Dispase II (2.4 U/mL) in DMEM/F12 for 60-90 minutes at 37°C.[1]
-
Further digest with 0.05% Trypsin-EDTA for 15-20 minutes at 37°C.[7]
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the cell suspension with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium.
-
-
Cell Plating and Maintenance:
-
Plate the dissociated neurons onto the prepared laminin-coated coverslips.
-
Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, Penicillin/Streptomycin, and NGF (100 ng/mL).[7]
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Replace half of the culture medium every 2-3 days. Neurons are typically ready for experiments within 1-3 days post-dissociation.[1]
-
Protocol 2: Electrophysiological Recording of NaV1.8 Currents and Inhibition by this compound
This protocol describes the whole-cell patch-clamp technique to measure TTX-resistant NaV1.8 currents in cultured human DRG neurons and assess their inhibition by this compound.[9]
Materials:
-
Cultured human DRG neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution (in DMSO)
-
Tetrodotoxin (TTX) to block TTX-sensitive sodium channels
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Add TTX (e.g., 300 nM) to the external solution to isolate TTX-resistant currents, which are predominantly carried by NaV1.8 in DRG neurons.
-
-
Recording:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the neurons with the external solution containing TTX.
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Hold the neuron at a holding potential of -100 mV to ensure channels are in the closed/resting state.
-
Apply a voltage protocol to elicit NaV1.8 currents. A typical protocol is a depolarizing step to 0 mV for 50 ms.[1]
-
-
Application of this compound:
-
Record baseline NaV1.8 currents in the control external solution.
-
Perfuse the neuron with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate (typically 2-5 minutes).
-
Record the NaV1.8 currents in the presence of this compound.
-
To determine the IC50, apply a range of this compound concentrations to different cells and measure the percentage of current inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the inhibitory effect of this compound on human DRG neurons.
Conclusion
This compound is a valuable pharmacological tool for the investigation of NaV1.8 function in human DRG neurons. Its high potency and selectivity make it a promising candidate for the development of novel pain therapeutics. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their studies of pain pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanion.de [nanion.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dissociating and culturing human dorsal root ganglia neurons [protocols.io]
- 7. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. posters.worldcongress2024.org [posters.worldcongress2024.org]
Application Notes and Protocols for Electrophysiology Recording with LTGO-33
Disclaimer: The following information is based on publicly available research on the compound LTGO-33 . The user's query included the stereoisomer "(S)-", however, the available literature does not specify a particular stereoisomer and refers to the compound as LTGO-33.
Introduction
LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is predominantly expressed in peripheral nociceptors, making it a key target for the development of new analgesics for various pain disorders.[1][2] Unlike many traditional sodium channel blockers that target the channel's pore in an inactivated state, LTGO-33 exhibits a unique, state-independent mechanism of action.[1][2] It interacts with a novel site on the extracellular region of the second voltage-sensing domain (VSDII), stabilizing the channel in a deactivated (closed) state.[1][2] This distinct mechanism suggests potential for a different therapeutic profile and makes LTGO-33 a valuable tool for pain research.
These application notes provide an overview of LTGO-33's mechanism of action, key quantitative data, and detailed protocols for its use in electrophysiological studies.
Mechanism of Action
LTGO-33 functions by binding to the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[2] This interaction stabilizes the VSDII in its deactivated state, which in turn keeps the channel pore closed and prevents the influx of sodium ions necessary for action potential generation.[2] A key feature of LTGO-33 is its state-independent inhibition, meaning it has similar potency for channels in both the closed/resting and inactivated states.[1][3] This contrasts with many other NaV1.8 inhibitors that preferentially bind to the inactivated state of the channel.[2]
Figure 1: Mechanism of LTGO-33 action on the NaV1.8 channel.
Data Presentation: Potency and Selectivity
LTGO-33 demonstrates high potency for human NaV1.8 with nanomolar efficacy and exhibits significant selectivity over other human NaV channel isoforms.
| Parameter | Value | Notes |
| hNaV1.8 IC₅₀ (Closed State) | 33 nM | State-independent inhibition.[3] |
| hNaV1.8 IC₅₀ (Inactivated State) | 24 nM | State-independent inhibition.[3] |
| Selectivity | >600-fold | Over human NaV1.1-NaV1.7 and NaV1.9.[1][3] |
| Native hNaV1.8 IC₅₀ (Male Donors) | 110 nM (95% CI: 92-120 nM) | Measured in human DRG neurons.[3] |
| Native hNaV1.8 IC₅₀ (Female Donors) | 120 nM (95% CI: 100-140 nM) | Measured in human DRG neurons.[3] |
| Species Specificity | Potent on human and non-human primate NaV1.8. Markedly less effective on dog and rodent NaV1.8.[2][3] | Important consideration for model selection. |
Experimental Protocols
The following protocol describes a typical whole-cell patch-clamp experiment to assess the inhibitory effect of LTGO-33 on NaV1.8 channels expressed heterologously in a cell line (e.g., HEK293) or in primary dorsal root ganglion (DRG) neurons.[1][4]
Preparation of Solutions
-
External Solution (in mM): 61 CsF, 61 CsCl, 9 NaCl, 1.8 MgCl₂, 1.8 EGTA, 14 Creatine (B1669601) Phosphate (B84403) (tris salt), 4 MgATP, 0.3 GTP (tris salt), and 9 HEPES. Adjust pH to 7.2 with CsOH.
-
Internal (Pipette) Solution (in mM): Standard internal solutions for recording sodium currents should be used. A typical composition is: 61 mM CsF, 61 mM CsCl, 9 mM NaCl, 1.8 mM MgCl2, 1.8 mM EGTA, 14 mM creatine phosphate (tris salt), 4 mM MgATP, 0.3 mM GTP (tris salt), and 9 mM HEPES, pH adjusted to 7.2.[4]
-
LTGO-33 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Cell Preparation
-
HEK293 Cells: Use a stable cell line expressing human NaV1.8. Plate the cells onto glass coverslips 1-6 hours before recording.[4]
-
DRG Neurons: Dissociate DRG neurons from human or non-human primate tissue (note species specificity) using established enzymatic and mechanical methods. Culture the neurons on coated coverslips for 24-48 hours before recording.
Electrophysiological Recording (Whole-Cell Voltage-Clamp)
-
Establish Whole-Cell Configuration: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution. Obtain a giga-ohm seal and establish a whole-cell configuration using a patch pipette (1.5–2.2 MΩ resistance).[4]
-
Initial Current Measurement (Baseline):
-
Hold the cell at a holding potential where NaV1.8 channels are fully available (e.g., -120 mV).
-
Apply a voltage protocol to elicit NaV1.8 currents. A typical protocol to measure peak current involves a depolarizing step to 0 mV for 20-50 ms.
-
Record baseline currents in the drug-free external solution until the current amplitude is stable.
-
-
Drug Application:
-
Switch the perfusion to the external solution containing the desired concentration of LTGO-33.
-
Allow sufficient time for the drug to equilibrate and the effect to reach a steady state (typically 2-5 minutes).
-
-
Post-Drug Current Measurement:
-
Apply the same voltage protocol as in the baseline condition to record the inhibited NaV1.8 currents.
-
-
Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and data acquisition software.
-
Measure the peak inward current amplitude before (I_control) and after (I_drug) drug application.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100.
-
To determine the IC₅₀, repeat the experiment with a range of LTGO-33 concentrations and fit the resulting concentration-response data to a Hill equation.
-
-
Washout:
-
Perfuse the cell with the drug-free external solution to determine the reversibility of the drug's effect.
-
Figure 2: Experimental workflow for electrophysiological recording with LTGO-33.
Key Considerations
-
Species Specificity: Due to the reduced potency of LTGO-33 on rodent and dog NaV1.8, it is critical to use human or non-human primate channels/cells for efficacy studies.[3]
-
Temperature: Electrophysiological recordings should ideally be performed at physiological temperatures (e.g., 37°C) to best reflect in vivo conditions, though many studies are also conducted at room temperature.[4]
-
Voltage Protocols: To confirm the state-independent mechanism, specific voltage protocols can be designed. For example, comparing inhibition from a hyperpolarized holding potential (resting state) versus a depolarized holding potential (inactivated state).
-
Solubility: Ensure LTGO-33 is fully dissolved in the external solution to achieve accurate concentrations. Sonication may be required for higher concentrations.
References
Assessing the Analgesic Efficacy of (S)-LTGO-33 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] NaV1.8 is predominantly expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a crucial target for pain therapeutics.[3][4] The unique mechanism of action of this compound involves state-independent inhibition by binding to a novel site on the extracellular cleft of the second voltage-sensing domain (VSDII), thereby stabilizing the channel in a deactivated state.[3][4] This mode of action distinguishes it from traditional NaV1.8 inhibitors that typically target the channel's pore in an inactivated state.[3]
A critical consideration for the in vivo assessment of this compound is its species specificity. The compound demonstrates high potency in primates, including humans and non-human primates, but exhibits significantly lower potency in rodents.[3][5] This differential activity underscores the importance of selecting appropriate animal models for preclinical evaluation to ensure translational relevance. Therefore, while standard rodent models of nociception are described herein, a strong recommendation is made for the use of non-human primate models for the definitive evaluation of this compound's analgesic efficacy.
These application notes provide detailed protocols for three commonly employed in vivo models of nociception—the tail-flick test, the hot plate test, and the formalin test—and offer guidance on their adaptation for assessing the analgesic potential of this compound.
Signaling Pathway of this compound in Nociceptors
Caption: Proposed analgesic mechanism of this compound.
Experimental Workflow for In Vivo Analgesia Assessment
Caption: General experimental workflow for in vivo analgesia studies.
I. Tail-Flick Test
A. Principle
The tail-flick test is a measure of spinal nociceptive reflexes.[6] A thermal stimulus (radiant heat) is applied to the animal's tail, and the latency to withdraw the tail is recorded as an indicator of the pain threshold.[6][7] An increase in the withdrawal latency following drug administration suggests an analgesic effect.
B. Experimental Protocol
-
Apparatus: Tail-flick meter with a radiant heat source and an automated timer. Animal restrainers appropriate for the species being tested.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or, preferably, cynomolgus monkeys. Animals should be acclimated to the laboratory environment and handling for at least 3-5 days prior to testing.
-
Procedure:
-
Gently place the animal in the restrainer. Allow 15-20 minutes for acclimation to the restrainer before testing.[7]
-
Position the tail over the radiant heat source, typically 3 cm from the tip.[8]
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail. Record the latency.
-
A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage.[8] If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Establish a baseline latency for each animal by averaging 2-3 readings taken before drug administration.
-
Administer this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intravenous, oral).
-
Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
C. Data Presentation (Hypothetical Data)
Table 1: Effect of this compound on Tail-Flick Latency in Non-Human Primates
| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at 60 min (Mean ± SEM) | % Maximum Possible Effect (%MPE)* |
| Vehicle | - | 8 | 3.2 ± 0.2 | 3.5 ± 0.3 | 3.4 |
| This compound | 1 | 8 | 3.1 ± 0.3 | 5.8 ± 0.4** | 22.5 |
| This compound | 3 | 8 | 3.3 ± 0.2 | 8.9 ± 0.5 | 46.7 |
| Morphine | 2 | 8 | 3.2 ± 0.3 | 12.1 ± 0.6 | 74.2 |
*Calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Cut-off time = 15s. **p<0.01, ***p<0.001 compared to Vehicle group.
II. Hot Plate Test
A. Principle
The hot plate test assesses the response to a constant, painful thermal stimulus and is considered to involve supraspinal mechanisms.[9][10] The latency to a behavioral response, such as paw licking or jumping, is measured.[9] This test is particularly useful for evaluating centrally acting analgesics.[9]
B. Experimental Protocol
-
Apparatus: Hot plate apparatus with adjustable, constant temperature control. A transparent cylinder to confine the animal to the heated surface.
-
Animal Model: Male C57BL/6 mice (20-25 g) or, preferably, common marmosets. Acclimatize animals as previously described.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).[11]
-
Gently place the animal on the hot plate within the transparent cylinder.
-
Start the timer immediately.
-
Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.
-
Stop the timer at the first sign of a defined nocifensive response and record the latency.
-
A cut-off time (typically 30-60 seconds) is essential to prevent injury.[11]
-
Determine a baseline latency for each animal prior to drug administration.
-
Administer this compound, vehicle, or a positive control.
-
Measure the hot plate latency at predetermined time points post-administration.
-
C. Data Presentation (Hypothetical Data)
Table 2: Effect of this compound on Hot Plate Latency in Non-Human Primates
| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at 90 min (Mean ± SEM) | % Increase in Latency |
| Vehicle | - | 8 | 8.5 ± 0.7 | 9.1 ± 0.8 | 7.1 |
| This compound | 3 | 8 | 8.7 ± 0.6 | 14.2 ± 1.1** | 63.2 |
| This compound | 10 | 8 | 8.4 ± 0.5 | 21.5 ± 1.5 | 156.0 |
| Tapentadol | 10 | 8 | 8.6 ± 0.7 | 25.8 ± 1.3 | 200.0 |
*Calculated as: [(Post-drug latency - Baseline latency) / Baseline latency] x 100. **p<0.01, ***p<0.001 compared to Vehicle group.
III. Formalin Test
A. Principle
The formalin test is a model of tonic, persistent pain that is useful for differentiating between analgesic mechanisms.[12][13] Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response.[12] The early, acute phase (Phase 1) is due to direct activation of nociceptors, while the later, inflammatory phase (Phase 2) involves central sensitization and peripheral inflammation.[12]
B. Experimental Protocol
-
Apparatus: Observation chambers with mirrors to allow an unobstructed view of the animal's paws. Syringes for formalin injection. A timer.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or, preferably, rhesus macaques.[14]
-
Procedure:
-
Allow the animal to acclimate to the observation chamber for at least 30 minutes.
-
Administer this compound, vehicle, or a positive control at the appropriate time before the formalin injection.
-
Inject a small volume (e.g., 50 µL) of dilute (e.g., 5%) formalin solution subcutaneously into the plantar surface of one hind paw.[13]
-
Immediately return the animal to the chamber and start the timer.
-
Observe the animal's behavior and record the cumulative time spent licking or biting the injected paw.
-
The observation period is typically 60 minutes, divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).
-
C. Biphasic Pain Response in the Formalin Test
Caption: Biphasic response and mechanisms in the formalin test.
D. Data Presentation (Hypothetical Data)
Table 3: Effect of this compound on Formalin-Induced Nociceptive Behavior in Non-Human Primates
| Treatment Group | Dose (mg/kg, i.v.) | N | Licking Time (s) in Phase 1 (0-5 min) (Mean ± SEM) | Licking Time (s) in Phase 2 (15-60 min) (Mean ± SEM) |
| Vehicle | - | 8 | 65.2 ± 5.1 | 180.5 ± 12.3 |
| This compound | 1 | 8 | 32.8 ± 4.5 | 95.1 ± 10.1 |
| This compound | 3 | 8 | 15.1 ± 3.2 | 42.6 ± 7.8 |
| Indomethacin | 10 | 8 | 62.5 ± 5.5 (ns) | 88.9 ± 9.7*** |
ns: not significant. ***p<0.001 compared to Vehicle group.
Important Considerations for Researchers
-
Species Selection: Given the known species specificity of this compound, non-human primate models are highly recommended for obtaining translatable data on analgesic efficacy.[3][4] Rodent models may underestimate the compound's potency.
-
Pharmacokinetics: A thorough understanding of the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in the chosen species is essential for appropriate dose selection and interpretation of results.
-
Positive Controls: The inclusion of appropriate positive controls (e.g., morphine for centrally acting analgesia, NSAIDs for inflammatory pain) is crucial for validating the assay and providing a benchmark for the efficacy of the test compound.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Efforts should be made to minimize animal suffering.
-
Blinding: To avoid observer bias, especially in tests with behavioral endpoints like the hot plate and formalin tests, the experimenter scoring the behavior should be blinded to the treatment conditions.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [nanion.de]
- 5. researchgate.net [researchgate.net]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. protocols.io [protocols.io]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Hot plate test [panlab.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The formalin test: a tonic pain model in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-LTGO-33 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with substantial side effects. The voltage-gated sodium channel NaV1.8, predominantly expressed in peripheral pain-sensing neurons (nociceptors), has emerged as a key target for the development of novel, non-opioid analgesics.[1][2][3] (S)-LTGO-33 (herein referred to as LTGO-33) is a novel, potent, and highly selective small molecule inhibitor of NaV1.8, representing a promising therapeutic candidate for the management of neuropathic pain.[2][3][4]
These application notes provide a comprehensive overview of LTGO-33, its mechanism of action, and detailed protocols for its application in preclinical neuropathic pain research.
Mechanism of Action
LTGO-33 exhibits a unique mechanism of action that distinguishes it from previously developed NaV1.8 inhibitors. Key features include:
-
State-Independent Inhibition: Unlike many sodium channel blockers that preferentially bind to the inactivated state of the channel, LTGO-33 demonstrates similar high potency against NaV1.8 channels in both the closed (resting) and inactivated states.[1][2][3]
-
Novel Binding Site: Through the use of chimeric channel constructs and site-directed mutagenesis, the binding site for LTGO-33 has been identified as a novel site within the extracellular cleft of the second voltage-sensing domain (VSDII).[2][3][4]
-
Stabilization of the Deactivated State: LTGO-33 acts by stabilizing the VSDII in its deactivated (resting) state. This prevents the conformational changes necessary for channel opening in response to membrane depolarization, thereby inhibiting the initiation and propagation of action potentials in nociceptive neurons.[1][2][4]
This distinct mechanism suggests the potential for a differentiated clinical profile with high efficacy and a favorable safety margin, minimizing off-target effects on other NaV isoforms crucial for cardiac and central nervous system function.[4]
Signaling Pathway of NaV1.8 in Nociception
Caption: Role of NaV1.8 in the nociceptive signaling pathway.
Mechanism of LTGO-33 Inhibition
Caption: Mechanism of action of LTGO-33 on the NaV1.8 channel.
Data Presentation
Table 1: In Vitro Potency of LTGO-33
| Channel/Preparation | Species | Channel State | IC₅₀ (nM) | Reference |
| Recombinant hNaV1.8 | Human | Closed/Resting | 33 | [5] |
| Recombinant hNaV1.8 | Human | Inactivated | 24 | [5] |
| Native TTX-R Current (DRG) | Human (Male) | - | 110 (95% CI: 92-120) | [5] |
| Native TTX-R Current (DRG) | Human (Female) | - | 120 (95% CI: 100-140) | [5] |
| Native TTX-R Current (DRG) | Cynomolgus Monkey | - | 100 (95% CI: 71-150) | [5] |
| Native TTX-R Current (DRG) | Dog | - | >10,000 | [5] |
| Native TTX-R Current (DRG) | Rat | - | >30,000 | [5] |
| Native TTX-R Current (DRG) | Mouse | - | >30,000 | [5] |
DRG: Dorsal Root Ganglion; TTX-R: Tetrodotoxin-Resistant; CI: Confidence Interval.
Table 2: Selectivity of LTGO-33
| Channel | Species | Fold Selectivity (vs. hNaV1.8) | Reference |
| hNaV1.1 - hNaV1.7, hNaV1.9 | Human | >600-fold | [1][2][3] |
Experimental Protocols
Due to the pronounced species specificity of LTGO-33, with high potency in primates and low potency in rodents and canines, in vitro assays using human cells or recombinant channels and in vivo studies in non-human primates are the most relevant experimental systems.[4][5]
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
Objective: To determine the potency and mechanism of LTGO-33 on recombinant human NaV1.8 channels.
Materials:
-
HEK293 or ND7/23 cells stably expressing human NaV1.8.
-
LTGO-33 stock solution (e.g., 10 mM in DMSO).
-
External Solution (in mM): 130 NaCl, 15 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Patch-clamp rig with amplifier (e.g., Axon Multiclamp 700B), digitizer, and data acquisition software (e.g., pCLAMP).
Procedure:
-
Cell Culture: Culture hNaV1.8-expressing cells under standard conditions. Plate onto glass coverslips 24-48 hours before recording.
-
Preparation: Prepare serial dilutions of LTGO-33 in the external solution. Ensure the final DMSO concentration is consistent across all conditions (e.g., ≤0.1%).
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Allow the cell to stabilize for a few minutes after achieving the whole-cell configuration.
-
-
Voltage Protocols:
-
For Closed/Resting State IC₅₀:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed state.
-
Apply a short depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. Repeat every 10-15 seconds.
-
After obtaining a stable baseline, perfuse with increasing concentrations of LTGO-33, allowing the effect to reach a steady state at each concentration.
-
-
For Inactivated State IC₅₀:
-
Hold the cell at a depolarized potential (e.g., -70 mV) to induce inactivation in a subset of channels.
-
Apply a long conditioning prepulse (e.g., to -30 mV for 500 ms) to accumulate channels in the inactivated state, followed by a brief test pulse (e.g., to 0 mV).
-
Apply LTGO-33 as described above.
-
-
-
Data Analysis:
-
Measure the peak inward current for each test pulse.
-
Normalize the current at each concentration to the baseline (control) current.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Protocol 2: Current-Clamp Recordings in Human DRG Neurons
Objective: To assess the effect of LTGO-33 on the excitability and action potential firing of human nociceptors.
Materials:
-
Acutely dissociated human dorsal root ganglion (DRG) neurons (obtained from a licensed tissue bank).
-
LTGO-33 stock solution.
-
External and internal solutions as in Protocol 1 (internal solution may substitute K-Gluconate for CsF to allow for physiological potassium currents).
-
Current-clamp recording setup.
Procedure:
-
Neuron Preparation: Plate dissociated human DRG neurons on coated coverslips and culture for 24-72 hours.
-
Recording:
-
Establish a whole-cell current-clamp configuration on a small-diameter neuron (presumed nociceptor).
-
Determine the resting membrane potential.
-
Determine the rheobase (the minimum current injection required to elicit a single action potential).
-
-
Action Potential Firing Protocol:
-
Inject a series of suprathreshold current steps (e.g., 20 ms (B15284909) duration at 150% of rheobase) at various frequencies (e.g., 1 Hz, 3 Hz, 10 Hz).[4]
-
Record the number of action potentials fired during the stimulus train.
-
-
Compound Application:
-
After establishing a stable baseline of firing, perfuse the neuron with a relevant concentration of LTGO-33 (e.g., 3x IC₅₀ from voltage-clamp studies).
-
Repeat the action potential firing protocol.
-
-
Data Analysis:
-
Quantify the number of action potentials fired before and after LTGO-33 application.
-
Analyze changes in action potential parameters (e.g., threshold, amplitude, duration).
-
Compare the percentage of action potentials remaining in the presence of the compound versus a vehicle control.[4]
-
Experimental Workflow
Caption: A typical experimental workflow for preclinical evaluation of LTGO-33.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel Na18 with a Unique Mechanism of Action [genscript.com.cn]
- 3. Making sure you're not a bot! [nanion.de]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting (S)-LTGO-33 solubility issues in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NaV1.8 inhibitor, (S)-LTGO-33. The following information is designed to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, which is a validated target for pain therapeutics.[1] It exhibits high selectivity for NaV1.8 over other NaV channel subtypes.[1] Due to its chemical structure, this compound is a hydrophobic compound, which can present challenges with solubility in aqueous buffers.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous experimental buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous environment. Here are several strategies to address this:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a different dilution method: Instead of a single large dilution, try a stepwise serial dilution. This can sometimes prevent the compound from crashing out of solution.
-
Employ solubility enhancers: Consider the use of excipients such as co-solvents (e.g., PEG300) or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) in your buffer.[2][3]
Q3: How can I determine the aqueous solubility of this compound in my specific experimental buffer?
It is highly recommended to experimentally determine the solubility of this compound in your specific buffer system. You can perform either a kinetic or a thermodynamic solubility measurement.
-
Kinetic solubility measurement is a high-throughput method that assesses the solubility of a compound when added to a buffer from a DMSO stock. This is often more relevant for in vitro assays where compounds are introduced in this manner.
-
Thermodynamic solubility is the equilibrium solubility of the compound in a saturated solution and is considered the "true" solubility. This is more relevant for formulation development.
Detailed protocols for both methods are provided in the "Experimental Protocols" section below.
Q4: What are the recommended solvents for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to avoid moisture absorption, which can decrease the solubility of the compound. Gentle warming and sonication can aid in the dissolution process. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H17F4N3O3S | [4][5][6][7] |
| Molecular Weight | 467.44 g/mol | [4][5][6][7] |
| Appearance | Solid | [7] |
Table 2: Reported Solubility of this compound in Organic Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ~93-100 mg/mL | May require ultrasonication for complete dissolution. Use fresh, anhydrous DMSO. | [4][5] |
| Ethanol | ~23 mg/mL | [5] |
Table 3: Common Approaches to Enhance Aqueous Solubility of Hydrophobic Compounds
| Method | Description | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, adjusting the buffer pH can increase solubility. | Simple to implement. | Only applicable to ionizable compounds; may affect biological activity or assay conditions. |
| Co-solvents | Adding water-miscible organic solvents (e.g., ethanol, PEG300, glycerol) to the aqueous buffer. | Can significantly increase solubility. | May affect protein stability or cell viability at higher concentrations. |
| Surfactants | Using non-ionic surfactants (e.g., Tween-80, Triton X-100, Pluronic F-68) to form micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can interfere with some assay formats or biological systems. |
| Complexation | Using cyclodextrins to form inclusion complexes with the hydrophobic compound. | Can significantly enhance solubility and stability. | May alter the effective concentration of the free compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol is adapted from standard high-throughput kinetic solubility assays.
-
Prepare a serial dilution of this compound in DMSO: From your high-concentration stock solution, prepare a 2-fold serial dilution series in 100% DMSO in a 96-well plate.
-
Dilute into aqueous buffer: In a separate 96-well plate, add your experimental aqueous buffer (e.g., PBS, pH 7.4).
-
Transfer DMSO dilutions: Carefully transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the buffer plate. This will result in a final DMSO concentration that is tolerated by your assay (e.g., 0.5%).
-
Incubate: Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Detect precipitation: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) at a wavelength such as 620 nm. Alternatively, visually inspect for precipitation.
-
Determine kinetic solubility: The highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol is a scaled-down version of the traditional shake-flask method.
-
Add excess solid: Add an excess amount of solid this compound to a small volume of your experimental buffer in a glass vial. Ensure there is undissolved solid material.
-
Equilibrate: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid and liquid phases: Centrifuge the sample at high speed to pellet the undissolved solid.
-
Sample the supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantify the concentration: Dilute the supernatant in a suitable solvent (e.g., DMSO or a mobile phase) and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Determine thermodynamic solubility: The measured concentration of the saturated supernatant is the thermodynamic solubility.
Mandatory Visualization
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: Simplified signaling pathway of NaV1.8 in pain perception and the inhibitory action of this compound.
References
- 1. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LTGO-33 | NaV1.8 inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (S)-LTGO-33 Concentration for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of (S)-LTGO-33 for various cell culture assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] Its mechanism of action is state-independent, meaning it can bind to NaV1.8 channels in both closed and inactivated states with similar potency.[1][2][3] this compound works by stabilizing the deactivated state of the channel, which prevents the channel from opening and reduces the excitability of neurons.[1][4] This selective inhibition of NaV1.8 makes it a valuable tool for studying pain pathways.[5]
Q2: What is a good starting concentration for this compound in my cell culture assay?
A good starting point is to perform a dose-response experiment centered around the reported IC50 value for NaV1.8 inhibition. The IC50 for this compound is in the nanomolar range for primate NaV1.8 channels.[1][3] A typical starting range for a dose-response curve would be from 1 nM to 10 µM. It is crucial to determine the optimal concentration for your specific cell line and assay, as the effective concentration can vary.
Q3: this compound shows species-specific activity. Which cell lines are most suitable?
This compound is highly potent against primate (human and non-human primate) NaV1.8 channels.[1][3] It is significantly less effective on rodent NaV1.8 channels.[1][3] Therefore, human-derived cell lines or primary human cells endogenously expressing NaV1.8 are the most appropriate models. Using rodent cell lines will likely require much higher concentrations and may not yield physiologically relevant results.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the microplate. | Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and fresh tips for each replicate. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inconsistent dose-response curve | Incorrect drug dilutions, compound degradation, or precipitation. | Prepare fresh serial dilutions for each experiment. Ensure the compound is fully dissolved in the stock solution and the final working solution. Visually inspect for any precipitation. |
| Unexpected cytotoxicity at expected effective concentrations | Off-target effects, high DMSO concentration, cell line sensitivity. | Perform a counter-screen with a cell line that does not express NaV1.8 to assess off-target toxicity. Ensure the final DMSO concentration is non-toxic to your cells by running a vehicle control titration. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT or LDH release). |
| No observable effect at expected concentrations | Low or absent NaV1.8 expression in the cell line, use of rodent cells, compound inactivity. | Confirm NaV1.8 expression in your cell line at the mRNA and protein level (e.g., qPCR, Western blot, or immunocytochemistry). Use a human or primate cell line. Verify the activity of your this compound stock on a validated positive control cell line if possible. |
| Effect of the compound diminishes over time in long-term assays | Compound degradation or metabolism by the cells. | Replenish the medium with freshly prepared this compound at regular intervals during the experiment. |
Data Presentation
Table 1: Reported Potency of this compound Against NaV1.8
| Channel | Species | IC50 (Closed State) | IC50 (Inactivated State) | Reference |
| NaV1.8 | Human | 33 nM | 24 nM | [3] |
| NaV1.8 | Human (DRG neurons, male) | 110 nM | Not Reported | [3] |
| NaV1.8 | Human (DRG neurons, female) | 120 nM | Not Reported | [3] |
| NaV1.8 | Cynomolgus Monkey (DRG neurons) | 100 nM | Not Reported | [3] |
| NaV1.8 | Dog (DRG neurons) | >10 µM | Not Reported | [3] |
| NaV1.8 | Rat (DRG neurons) | >30 µM | Not Reported | [3] |
| NaV1.8 | Mouse (DRG neurons) | >30 µM | Not Reported | [3] |
Table 2: General Recommendations for this compound Concentration Ranges in Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cell Viability (e.g., MTT, LDH) | 1 nM - 50 µM | Determine the cytotoxic threshold (IC50 for cytotoxicity). |
| Proliferation Assay | 1 nM - 10 µM | Ensure the chosen concentrations are non-toxic. |
| Apoptosis Assay (e.g., Annexin V) | 1 nM - 10 µM | Correlate with viability data to distinguish from necrosis. |
| Functional Assays (e.g., measuring neuronal excitability) | 1 nM - 1 µM | Titrate around the reported IC50 for NaV1.8 inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Cell Viability Assay
This protocol is designed to establish a dose-response curve for the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., a human cell line endogenously expressing NaV1.8)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested range is from 2 nM to 100 µM (final concentrations will be 1 nM to 50 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, and no-treatment control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
avoiding (S)-LTGO-33 precipitation in aqueous solutions
Welcome to the technical support center for (S)-LTGO-33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often difficult to dissolve in aqueous solutions? A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, being investigated for pain disorders.[1][2][3] Like many kinase inhibitors designed to be effective in the body, its chemical structure is hydrophobic (lipophilic), leading to very low intrinsic solubility in water-based solutions like buffers and cell culture media.[4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is highly soluble in DMSO, with reported values ranging from 93 mg/mL to 200 mg/mL.[1][2] It is critical to use anhydrous, high-purity DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1]
Q3: How should I store my this compound stock solution? A3: For long-term storage, aliquots of the stock solution in DMSO should be stored at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles by creating single-use aliquots.
Q4: My this compound solution turned cloudy after I added it to my cell culture medium. What happened? A4: This phenomenon is commonly referred to as "crashing out" or precipitation.[6] It occurs when a compound that is stable in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.[6][7]
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common issue of this compound precipitation when preparing working solutions in aqueous buffers or cell culture media.
Issue: Immediate Precipitation Upon Dilution of DMSO Stock
This is the most frequent challenge. The workflow below provides a systematic approach to resolving it.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
The following tables summarize key solubility and handling parameters for this compound.
Table 1: Solubility of this compound in Common Lab Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble[2] | Avoid using as a primary solvent. |
| DMSO | ≥ 93 mg/mL (~199 mM)[2] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO.[1][2] |
| Ethanol | ~23 mg/mL (~49 mM)[2] | Can be used, but lower solubility than DMSO. |
Table 2: Factors Influencing Aqueous Solubility and Recommended Actions
| Factor | Impact on Solubility | Recommended Action |
| Final Concentration | Exceeding the solubility limit is the primary cause of precipitation.[6] | Determine the maximum soluble concentration in your specific medium using a kinetic solubility assay. |
| Temperature | Solubility generally decreases at lower temperatures.[8] | Always use pre-warmed (37°C) aqueous buffers and media for dilutions.[6][9] |
| Dilution Method | Rapid, localized changes in solvent polarity cause the compound to "crash out".[6][7] | Add the DMSO stock slowly and dropwise to a larger volume of vigorously stirring or vortexing aqueous medium.[6] |
| pH | The solubility of ionizable compounds is highly pH-dependent.[10][11] Weak bases are more soluble in acidic pH, and weak acids in alkaline pH.[12][13] | Test a range of buffer pH values (e.g., 6.0, 7.4, 8.0) to find the optimal pH for solubility, if your experimental system allows. |
| Media Components | Serum proteins and salts can interact with the compound, affecting its stability in solution.[14] | Consider reducing serum concentration during the initial dilution step or using serum-free media if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and a bottle of new, high-purity anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the solid compound to achieve a 10 mM concentration. (Molecular Weight of this compound is 467.44 g/mol ).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the solid.
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes to ensure the compound is fully dissolved.[4] If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be applied.[4]
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store long-term at -80°C.[1]
Protocol 2: Kinetic Solubility Assay to Determine Maximum Working Concentration
This protocol helps determine the apparent or kinetic solubility of this compound in your specific aqueous medium.[15][16]
-
Preparation: Prepare a 2-fold serial dilution of your 10 mM this compound DMSO stock solution in a 96-well plate using 100% DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Media: In a separate clear, flat-bottom 96-well plate, add 198 µL of your pre-warmed (37°C) cell culture medium to each well.
-
Dilution: Transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding wells of the plate containing the medium. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100 µM, 50 µM, 25 µM, etc. Include a "DMSO only" well as a negative control.
-
Incubation: Mix the plate gently on a plate shaker for 1-2 minutes. Incubate the plate at 37°C.
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 1, 4, and 24 hours). For a more quantitative measure, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance relative to the DMSO control indicates precipitation.[6]
-
Determination: The highest concentration that remains clear and shows no increase in absorbance is the maximum working concentration for this compound under your specific experimental conditions.
Signaling Pathway
This compound is an inhibitor of the voltage-gated sodium channel NaV1.8, which is critical for the transmission of pain signals in nociceptive (pain-sensing) neurons.
Caption: Mechanism of action for this compound on the NaV1.8 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. enamine.net [enamine.net]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Enhancing (S)-LTGO-33 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with (S)-LTGO-33 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions, typically prepared in a high-purity anhydrous solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2] It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the compound's solubility and stability.[1]
Q2: How should I prepare this compound for in vivo or in vitro experiments?
A2: For in vivo studies, a common formulation involves dissolving this compound in DMSO, then further diluting with a vehicle such as a mixture of PEG300, Tween 80, and saline or corn oil.[1][2] It is recommended to prepare these formulations fresh on the day of the experiment.[2] For in vitro experiments, working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use to minimize potential degradation in aqueous environments.[3]
Q3: What are the known stability liabilities of small molecules like this compound in experimental settings?
A3: While specific degradation pathways for this compound are not publicly documented, small molecules can be susceptible to several factors in long-term experiments, including:
-
Oxidation: Reaction with atmospheric oxygen or reactive oxygen species in the medium.[4][6]
-
pH instability: Degradation in non-optimal pH conditions.[3][7]
-
Interaction with media components: Components in cell culture media, such as certain amino acids or serum enzymes, can react with or metabolize the compound.[3][7]
-
Adsorption to plastics: The compound may bind to the surface of cell culture plates or pipette tips.[7]
Troubleshooting Guide
This guide addresses common issues that may indicate instability of this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no biological effect over time | Compound degradation in the experimental medium. | Perform a time-course stability study by incubating this compound in the medium (with and without cells) and analyzing its concentration at different time points using HPLC or LC-MS/MS.[3] Consider replenishing the medium with fresh compound during long-term experiments.[3] |
| High variability between experimental replicates | Inconsistent sample handling or incomplete solubilization. | Ensure precise and consistent timing for all experimental steps.[7] Confirm the complete dissolution of the compound in the stock and working solutions.[7] Use a validated analytical method to quantify the compound.[7] |
| Precipitate forms in the culture medium | The compound's solubility limit has been exceeded, or it has degraded into a less soluble byproduct. | Visually inspect the medium under a microscope. If precipitation is observed, consider lowering the final concentration of this compound. Ensure the DMSO concentration in the final medium is low (typically <0.5%) to avoid solvent-induced precipitation.[3] |
| Compound concentration decreases, but no degradation products are detected | The compound may be binding to plasticware or being rapidly internalized by cells. | Use low-protein-binding plates and pipette tips.[7] Include a control group without cells to assess binding to the plasticware.[7] Analyze cell lysates to quantify intracellular compound concentration.[7] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
24-well tissue culture plates (standard and low-binding)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]
-
Prepare Working Solution: Dilute the stock solution in the complete cell culture medium to a final working concentration (e.g., 10 µM).[7]
-
Experimental Setup:
-
Add 1 mL of the working solution to triplicate wells of both a standard and a low-binding 24-well plate.
-
Include a set of wells without cells to assess abiotic degradation and plastic binding.[7]
-
If testing in the presence of cells, seed the cells and allow them to adhere before adding the compound-containing medium.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[7]
-
Sample Collection: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours).[7]
-
Sample Analysis: Immediately process or store the samples at -80°C until analysis. Analyze the concentration of intact this compound using a validated HPLC or LC-MS/MS method.
-
Data Evaluation: Plot the concentration of this compound over time to determine its stability profile under the tested conditions.
Protocol 2: Long-Term Stability Study of this compound Powder
This protocol describes a general procedure for a long-term stability study of this compound as a solid substance, based on ICH guidelines.[8][9]
Materials and Equipment:
-
Three batches of this compound powder.
-
Validated stability-indicating HPLC method.
-
ICH-compliant stability chambers (e.g., 25°C/60% RH and 40°C/75% RH).[8]
-
Appropriate storage containers.
Procedure:
-
Initial Analysis (Time 0): For each batch, perform a complete analysis, including appearance, purity by HPLC, and assay.[8]
-
Sample Storage: Place a sufficient quantity of each batch into designated storage containers and place them in the stability chambers under both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[8]
-
Testing Schedule:
-
Sample Analysis: At each time point, perform the full set of analytical tests as done at Time 0.[8]
-
Data Evaluation: Tabulate the results and analyze for any trends to establish the re-test period or shelf life.[8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [2] |
Table 2: Example Data from a Long-Term Stability Study of this compound Powder at 25°C/60% RH
| Time Point (Months) | Appearance | Purity by HPLC (%) | Assay (%) |
| 0 | White to off-white powder | 99.8 | 100.1 |
| 3 | No change | 99.7 | 99.8 |
| 6 | No change | 99.6 | 99.5 |
| 12 | No change | 99.5 | 99.2 |
| 24 | No change | 99.2 | 98.9 |
| 36 | No change | 99.1 | 98.5 |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
minimizing off-target effects of (S)-LTGO-33 in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (S)-LTGO-33 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is crucial for the transmission of pain signals and is primarily expressed in peripheral pain-sensing neurons (nociceptors).[1][4] Its selective inhibition is a promising strategy for the development of new analgesics with potentially fewer side effects compared to non-selective sodium channel blockers.[1][4]
Q2: What makes the mechanism of action of this compound unique?
Unlike many other NaV1.8 inhibitors that preferentially bind to the inactivated state of the channel, this compound exhibits state-independent inhibition, showing similar potency against both closed and inactivated channels.[1][2][3] It acts by binding to a novel site in the extracellular cleft of the second voltage-sensing domain (VSDII), stabilizing the deactivated state and preventing the channel from opening.[1][4] This distinct mechanism contributes to its high selectivity.[4]
Q3: How selective is this compound for NaV1.8?
This compound demonstrates high selectivity for NaV1.8 over other human NaV channel isoforms. It exhibits over 600-fold selectivity against NaV1.1-NaV1.7 and NaV1.9.[1][2][3][5] This high selectivity is a key factor in minimizing off-target effects related to the blockade of other essential sodium channels in the central nervous system, heart, and muscles.[1]
Q4: Are there species-specific differences in the activity of this compound?
Yes, this compound displays significant species specificity. It is potent against primate (human and non-human primate) NaV1.8 but is markedly less effective on rodent (rat, mouse) and dog NaV1.8.[1][3][4] This is a critical consideration when designing in vitro experiments and translating findings to in vivo models.
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: Observed cellular phenotype is inconsistent with NaV1.8 inhibition.
If you observe a cellular response that is not readily explained by the blockade of NaV1.8, it may be due to an off-target effect. Here’s a systematic approach to troubleshoot this issue:
Step 1: Confirm On-Target Engagement.
-
Cellular Thermal Shift Assay (CETSA): This assay can verify that this compound is binding to its intended target, NaV1.8, in your cellular context.[6][7] An increase in the thermal stability of NaV1.8 in the presence of this compound indicates target engagement.
Step 2: Titrate the Concentration.
-
Use the Lowest Effective Concentration: Off-target effects are often more pronounced at higher concentrations.[6][7] Perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of induced depolarization).
Step 3: Use a Structurally Unrelated NaV1.8 Inhibitor.
-
Orthogonal Control: Treat your cells with a different, structurally distinct NaV1.8 inhibitor.[7] If this compound produces the same phenotype, it strengthens the evidence for an on-target effect. If the phenotype is unique to this compound, an off-target interaction is more likely.
Step 4: Genetic Validation.
-
Knockdown or Knockout of the Target: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of NaV1.8 (gene name: SCN10A) in your cell line.[6] If the application of this compound still produces the same phenotype in the absence of its target, the effect is unequivocally off-target.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC₅₀ (nM) | Selectivity vs. hNaV1.8 |
| hNaV1.8 (closed state) | 33[3] | - |
| hNaV1.8 (inactivated state) | 24[3] | - |
| hNaV1.1-1.7, 1.9 | >600-fold less potent | >600x[1][2][3] |
Table 2: Species Specificity of this compound
| Species | Target | IC₅₀ |
| Human (male donors) | TTX-R currents in DRG neurons | 110 nM (95% CI: 92-120 nM)[3] |
| Human (female donors) | TTX-R currents in DRG neurons | 120 nM (95% CI: 100-140 nM)[3] |
| Cynomolgus Monkey | TTX-R currents in DRG neurons | 100 nM (95% CI: 71-150 nM)[3] |
| Dog | TTX-R currents in DRG neurons | >10 µM[3] |
| Rat | TTX-R currents in DRG neurons | >30 µM[3] |
| Mouse | TTX-R currents in DRG neurons | >30 µM[3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to NaV1.8 in intact cells.
Methodology:
-
Cell Treatment: Culture cells expressing NaV1.8 and treat them with this compound at the desired concentration. Include a vehicle control (e.g., DMSO). Incubate to allow for compound binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[7]
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble NaV1.8 at each temperature point by Western blot or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound treated samples compared to the vehicle control indicates thermal stabilization of NaV1.8 upon ligand binding.
Protocol 2: Broad-Panel Off-Target Screening (e.g., Kinase Panel)
Objective: To identify potential off-target interactions of this compound. While this compound is a NaV1.8 inhibitor, comprehensive profiling is a good practice.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[6]
-
Assay: Submit the compound to a commercial service for screening against a broad panel of kinases (e.g., Z'-LYTE™, LanthaScreen®) or other relevant target classes like GPCRs.[8][9] Typically, the compound is tested at two concentrations (e.g., 0.1 and 1 µM) in duplicate.[8]
-
Data Analysis: The service will provide data on the percent inhibition for each target. Potent off-target hits (e.g., >50% inhibition) should be followed up with IC₅₀ determination.
Visualizations
Caption: A step-by-step workflow for troubleshooting suspected off-target effects of this compound.
Caption: The unique mechanism of action of this compound on the NaV1.8 channel.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 5. drughunter.com [drughunter.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (S)-LTGO-33 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-LTGO-33 in patch clamp electrophysiology experiments. The focus is to address common issues of recording instability that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] NaV1.8 channels are primarily expressed in peripheral pain-sensing neurons, making them a key target for the development of novel analgesics.[1]
Q2: What is the mechanism of action of this compound?
Unlike many NaV1.8 inhibitors that target the channel's pore or prefer an inactivated state, this compound has a unique, state-independent mechanism of action.[1][5] It binds to the extracellular cleft of the second voltage-sensing domain (VSDII) and stabilizes the deactivated state of the channel, thereby preventing it from opening.[1][5]
Q3: Is this compound known to directly cause patch clamp recording instability?
Currently, there is no published evidence to suggest that this compound itself is a direct cause of patch clamp recording instability. The instability issues encountered during experiments with this compound are more likely to stem from common challenges inherent to the patch clamp technique itself.
Q4: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q5: Does this compound have species-specific activity?
Yes, this compound exhibits species specificity. It is potent on primate NaV1.8 (human and non-human primate) but is significantly less effective on rodent (rat, mouse) and dog NaV1.8.[1][3] This is an important consideration when selecting an experimental model.
Troubleshooting Guide for Recording Instability
This guide addresses common problems that can lead to unstable patch clamp recordings when studying the effects of this compound.
Issue 1: Difficulty achieving a stable Giga-ohm (GΩ) seal
-
Question: I am having trouble forming a high-resistance seal between the pipette and the cell membrane. What could be the cause?
-
Answer:
-
Pipette-related issues: The pipette tip may be dirty or have an inappropriate size.[6] Ensure your glass capillaries are stored in a dust-free environment.[7] The ideal pipette resistance for whole-cell recordings is typically between 3-8 MΩ.[6][8]
-
Cell health: Unhealthy or dying cells will have a compromised membrane, making seal formation difficult.[6] Ensure proper oxygenation and physiological conditions for your cells.[6]
-
Pressure system: Leaks in your pressure tubing or a faulty pipette holder can prevent the application of the gentle positive pressure needed to keep the pipette tip clean as you approach the cell.[7] Check all connections and seals in your pressure system.[7]
-
Solutions: Ensure your recording solutions (both internal and external) are filtered (0.22 µm filter), have the correct pH and osmolarity, and are free of precipitates.[6][9]
-
Issue 2: The seal forms but is unstable and the recording is noisy
-
Question: I manage to get a GΩ seal, but it deteriorates quickly, or the baseline noise is very high. What should I check?
-
Answer:
-
Mechanical drift: The pipette or the sample may be drifting. This can be caused by an unstable micromanipulator, vibrations, or temperature fluctuations.[7][8][10] Ensure the air table is floating correctly and that there are no drafts in the room.[7][10]
-
Pipette holder: Loose or worn-out seals in the pipette holder can cause leaks and instability.[7][11]
-
Electrical noise: Improper grounding of the setup is a common source of noise. Ensure all components (microscope, manipulator, perfusion system) are connected to a common ground. A Faraday cage is essential to shield the setup from external electrical noise.[9]
-
Perfusion system: A high flow rate or bubbles in the perfusion system can cause mechanical instability.[6][7] Maintain a steady, gentle flow.
-
Issue 3: The whole-cell configuration is established, but the recording is lost shortly after
-
Question: After breaking through the membrane, the cell dies, or the access resistance increases rapidly. Why is this happening?
-
Answer:
-
Excessive suction: Applying too much suction to rupture the patch can damage the cell.[12] Use brief, gentle suction pulses.
-
Dialysis: The contents of the pipette solution are dialyzing into the cell, which can lead to rundown of currents over time. While unavoidable in conventional whole-cell, a perforated patch configuration can mitigate this if second messenger systems are crucial for the observed effect.[13]
-
Pipette size: A pipette with a very small tip can sometimes reseal after breakthrough. Conversely, a very large tip can make it difficult to maintain a stable seal.[8]
-
Solution integrity: Ensure your internal solution is fresh and properly filtered. The presence of particulates can interfere with a stable recording.[9]
-
Quantitative Data
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species | Notes |
| Target | NaV1.8 | Human, Primate | Voltage-gated sodium channel |
| IC₅₀ (Closed State) | 33 nM | Human | State-independent inhibition[3] |
| IC₅₀ (Inactivated State) | 24 nM | Human | State-independent inhibition[3] |
| IC₅₀ (Human DRG Neurons) | 110-120 nM | Human | Inhibition of native TTX-R currents[3] |
| Selectivity | >600-fold | Human | Over NaV1.1-NaV1.7 and NaV1.9[1][2][3] |
| Potency on Rodent NaV1.8 | >30 µM | Rat, Mouse | Significantly lower potency[3] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of NaV1.8 Currents with this compound
This protocol provides a general framework. Specific parameters such as voltage steps will need to be optimized for your particular cell type and experimental question.
-
Preparation of Solutions:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes.
-
Internal Pipette Solution: Prepare a solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. Filter using a 0.22 µm syringe filter.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
Working Solution: On the day of the experiment, dilute the this compound stock solution into the external solution to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
-
Pipette Fabrication:
-
Pull pipettes from borosilicate glass capillaries to a resistance of 3-8 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to smooth the opening, which can aid in seal formation.
-
-
Cell Preparation:
-
Plate cells expressing NaV1.8 (e.g., HEK293 cells stably expressing human NaV1.8 or cultured DRG neurons) on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Achieving Whole-Cell Configuration:
-
Fill a prepared pipette with internal solution and mount it on the pipette holder.
-
Apply gentle positive pressure to the pipette.
-
Under visual control, lower the pipette and approach a target cell.
-
Once the pipette touches the cell membrane (a "dimple" should be visible), release the positive pressure.
-
Apply gentle negative pressure to form a GΩ seal (monitor the resistance increase on your amplifier).
-
Once a stable seal >1 GΩ is achieved, apply brief, gentle suction pulses to rupture the membrane and establish the whole-cell configuration.
-
-
Recording and Data Acquisition:
-
Hold the cell at a holding potential where NaV1.8 channels are largely available for opening (e.g., -100 mV).
-
Apply a voltage protocol to elicit NaV1.8 currents (e.g., step depolarizations from -80 mV to +60 mV).
-
Allow the recording to stabilize for a few minutes.
-
Establish a stable baseline recording in the control external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the effect of this compound on the NaV1.8 currents.
-
If possible, perform a washout by perfusing with the control external solution again.
-
Visualizations
Caption: Mechanism of this compound action on the NaV1.8 channel.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Making sure you're not a bot! [nanion.de]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. INDUCED MEMBRANE HYPO/HYPER-MECHANOSENSITIVITY:A Limitation of Patch-Clamp Recording | Annual Reviews [annualreviews.org]
- 13. scientifica.uk.com [scientifica.uk.com]
how to account for (S)-LTGO-33 species differences in assays
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and accounting for species differences in assays involving the NaV1.8 inhibitor, (S)-LTGO-33.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is a channel that is specifically expressed in peripheral pain-sensing neurons (nociceptors) and has been genetically and pharmacologically validated as a human pain target.[4][5][6] this compound is being investigated for its potential in treating pain disorders.[1][3]
Q2: I am observing significantly lower potency of this compound in my experimental model than reported in the literature. What could be the cause?
A primary reason for lower-than-expected potency is significant species specificity. This compound is highly potent against primate NaV1.8 but is markedly less effective on NaV1.8 from rodents (rat, mouse) and canines (dog).[3][4][5][7] Therefore, if your experiments are conducted using cell lines expressing rodent or canine NaV1.8, or in primary neurons from these species, a dramatic reduction in potency is expected.
Q3: What are the specific quantitative differences in this compound potency across various species?
This compound exhibits nanomolar potency against human NaV1.8, but its potency decreases to the micromolar range for dog and rodent channels. The half-maximal inhibitory concentration (IC₅₀) values highlight these differences.
| Species | Assay System | IC₅₀ Value |
| Human | Recombinant hNaV1.8 | 24 nM (inactivated state) |
| Human | Recombinant hNaV1.8 | 33 nM (closed state) |
| Human (Male) | Native TTX-R in DRG Neurons | 110 nM |
| Human (Female) | Native TTX-R in DRG Neurons | 120 nM |
| Cynomolgus Monkey | Native TTX-R in DRG Neurons | 100 nM |
| Dog | Native TTX-R in DRG Neurons | >10 µM |
| Rat | Native TTX-R in DRG Neurons | >30 µM |
| Mouse | Native TTX-R in DRG Neurons | >30 µM |
| Table based on data from MedChemExpress.[3] |
Q4: What is the mechanistic basis for the observed species specificity of this compound?
This compound has a unique, state-independent mechanism of action that differs from traditional NaV channel pore blockers.[4][5] It binds to a novel site on the extracellular cleft of the second voltage-sensing domain (VSDII).[4][5][6] By binding to this site, this compound stabilizes the deactivated state of the channel, preventing it from opening.[3][4][5] The species specificity arises from differences in the amino acid sequences at this specific binding site between primates and lower mammals like rodents and dogs.[5] Studies using chimeras of human and rat NaV1.8 channels were employed to pinpoint this key interaction site.[4][7]
Caption: Mechanism of this compound action on the NaV1.8 channel.
Q5: How should I choose an appropriate animal model for preclinical or in vivo studies with this compound?
Given the pronounced species differences, rodent models (mice, rats) are not suitable for evaluating the efficacy of this compound.[3][5][7][8] The significantly lower potency in these species would likely lead to misleading results regarding the compound's therapeutic potential. The most appropriate preclinical models would be non-human primates, such as the cynomolgus monkey, where this compound retains high potency comparable to humans.[3][7]
Q6: What experimental approaches are recommended to confirm this compound activity and account for species differences?
To properly characterize the activity of this compound and navigate its species selectivity, a systematic approach is recommended. This involves using appropriate cell-based assays and, if possible, primary neurons from the species of interest.
Caption: Troubleshooting workflow for this compound species-dependent activity.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Potency
This protocol provides a method to measure the inhibitory effect of this compound on NaV1.8 currents, which is essential for determining species-specific IC₅₀ values.[7]
1. Cell Preparation:
-
Culture HEK293 or ND7/23 cells stably or transiently expressing the NaV1.8 channel from the desired species (e.g., human, rat, mouse).[7]
-
Alternatively, prepare primary cultures of dorsal root ganglia (DRG) neurons from the target species (human, cynomolgus, rat, mouse, dog).[7]
-
Plate cells on glass coverslips suitable for electrophysiological recording 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-30 mM) in DMSO.
-
Working Solutions: Serially dilute the stock solution in the external solution to achieve the final desired concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -100 mV.
-
Elicit NaV1.8 currents using a depolarization step to 0 mV for 50 ms. To measure inhibition from the inactivated state, use a pre-pulse to a depolarized potential (e.g., -40 mV) before the test pulse.
-
Apply a series of voltage steps to establish a stable baseline current before applying the compound.
4. Compound Application and Data Acquisition:
-
Perfuse the cells with increasing concentrations of this compound in the external solution.
-
Allow sufficient time (typically 2-5 minutes) at each concentration for the inhibitory effect to reach a steady state.
-
Record the peak inward current at each concentration.
-
After the highest concentration, perform a washout with the control external solution to check for reversibility.
5. Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the peak current at each concentration to the baseline (control) current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the dose-response data to the Hill equation to determine the IC₅₀ value and Hill slope.
-
Compare the IC₅₀ values obtained from NaV1.8 channels of different species to quantify the potency differences.
Caption: Logical relationship of species, NaV1.8 sequence, and this compound potency.
References
- 1. selleckchem.com [selleckchem.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 6. researchgate.net [researchgate.net]
- 7. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 8. rupress.org [rupress.org]
Technical Support Center: Mitigating Potential (S)-LTGO-33 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of (S)-LTGO-33 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is primarily expressed in peripheral pain-sensing neurons and is a validated target for the development of novel analgesics.[1][4] Unlike many other NaV1.8 inhibitors, LTGO-33 exhibits a state-independent mechanism of action, meaning it can bind to the channel in both closed and inactivated states.[1][3] It works by stabilizing the deactivated state of the channel, which prevents it from opening and propagating pain signals.[1][4] Its high selectivity (over 600-fold against other human NaV channels) is a key feature, suggesting a reduced potential for off-target effects.[1][2][3]
Q2: Is this compound expected to be cytotoxic to all cell lines?
The cytotoxicity of this compound is not well-documented in publicly available literature and is expected to be highly dependent on the cell line being used. Since NaV1.8 is primarily expressed in peripheral neurons, cell lines not expressing this channel may be less susceptible to on-target cytotoxicity.[1] However, any small molecule can exhibit off-target effects or intrinsic chemical toxicity at high concentrations, leading to cytotoxicity irrespective of NaV1.8 expression. Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific cell line of interest.
Q3: What are the potential causes of cytotoxicity observed with this compound treatment?
Potential causes of cytotoxicity can be categorized as follows:
-
On-target cytotoxicity: In cell lines expressing NaV1.8, prolonged channel inhibition could potentially disrupt cellular homeostasis, leading to cell death.
-
Off-target effects: At higher concentrations, this compound might interact with other cellular targets, leading to unintended toxicities.
-
Compound-specific toxicity: The chemical properties of the molecule itself could be toxic to cells, especially at concentrations above its effective dose.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations as low as 0.1-0.5%.[5]
-
Metabolite toxicity: Cellular metabolism of this compound could produce toxic byproducts.
Q4: How do I determine the optimal, non-toxic working concentration of this compound?
The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and assessing cell viability after a defined period (e.g., 24, 48, or 72 hours). The goal is to identify a concentration that effectively inhibits NaV1.8 (if that is the intended effect) without causing significant cytotoxicity. The IC50 values for LTGO-33 on NaV1.8 are in the nanomolar range (24-33 nM), so initial testing should span a wide range around this value.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[5] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.[5] | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time. | |
| Inconsistent results between experiments. | Inhibitor instability. | Prepare fresh stock solutions of this compound regularly. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. | |
| Variability in treatment application. | Ensure uniform mixing of the compound in the culture medium before adding to the cells. | |
| Lack of expected biological effect. | Inhibitor is not active. | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Cell line does not express the target (NaV1.8). | Confirm NaV1.8 expression in your cell line using techniques like RT-qPCR or Western blotting. | |
| Incorrect assay choice. | Ensure the chosen assay is sensitive enough to detect the expected biological effect. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.[6]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in tables for clear comparison.
Table 1: Example of Dose-Response Data for this compound
| This compound Concentration (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 10 | 96 ± 5.0 | 91 ± 4.9 | 85 ± 6.3 |
| 100 | 92 ± 4.8 | 80 ± 5.3 | 70 ± 5.9 |
| 1000 | 75 ± 6.1 | 55 ± 6.5 | 40 ± 7.2 |
| 10000 | 40 ± 5.9 | 20 ± 4.7 | 10 ± 3.8 |
Table 2: Example of IC50 Values for this compound Cytotoxicity
| Exposure Time | IC50 (nM) |
| 24 hours | > 10000 |
| 48 hours | 2500 |
| 72 hours | 800 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for high cytotoxicity.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising, next-generation selective NaV1.8 inhibitors for the treatment of pain: (S)-LTGO-33 and suzetrigine (B10856436) (formerly VX-548). This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, potency, selectivity, and state-dependence.
The voltage-gated sodium channel NaV1.8 has been genetically and pharmacologically validated as a critical mediator of pain signals in the peripheral nervous system.[1][2][3] Its selective expression in peripheral pain-sensing neurons makes it an attractive target for developing non-opioid analgesics with a reduced risk of central nervous system side effects and addiction potential.[4][5][6] this compound, developed by Latigo Biotherapeutics, and suzetrigine, from Vertex Pharmaceuticals, have emerged as leading candidates in this class.[2][7][8]
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for this compound and suzetrigine based on published findings.
| Parameter | This compound | Suzetrigine (VX-548) | Reference(s) |
| Target | Voltage-gated sodium channel NaV1.8 | Voltage-gated sodium channel NaV1.8 | [4] |
| Potency | Nanomolar (nM) range | Potent inhibitor | [2][9] |
| Selectivity | >600-fold selective for NaV1.8 over NaV1.1-NaV1.7 and NaV1.9 | ≥31,000-fold selective against other NaV subtypes | [1][6][9][10] |
| Mechanism of Action | State-independent inhibition; stabilizes the deactivated state of the channel by binding to the extracellular cleft of the second voltage-sensing domain (VSDII) | Allosteric inhibitor that stabilizes the closed state of the channel by binding to the second voltage-sensing domain (VSD2) | [1][2][3][6][11] |
| State Dependence | State-independent; similar potencies against closed and inactivated channels | Inhibition is relieved by depolarization, but this is slow and requires strong depolarization, resulting in minimal relief during an action potential waveform | [1][12][13][14] |
| Clinical Development Status | Preclinical | Phase 3 clinical trials completed for acute pain; rolling New Drug Application (NDA) submission to the FDA initiated. Phase 3 program for diabetic peripheral neuropathy to be initiated. | [8] |
Mechanism of Action and Signaling Pathway
Both this compound and suzetrigine target the NaV1.8 channel, which is crucial for the propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting this channel, these compounds effectively dampen the transmission of pain signals from the periphery to the central nervous system. A key distinction in their mechanism lies in their state-dependent inhibition. This compound exhibits state-independent inhibition, meaning it can bind to the channel in both its closed and inactivated states with similar efficacy.[1][15] In contrast, while suzetrigine's inhibition can be relieved by depolarization, the kinetics of this process are slow, suggesting that under physiological firing rates, the channel remains effectively inhibited.[12][13][14] Both compounds have been shown to bind to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, a novel binding site distinct from traditional local anesthetics.[2][3][6]
Experimental Protocols
The characterization of these inhibitors relies on a variety of sophisticated experimental techniques. A typical workflow for evaluating and comparing novel NaV1.8 inhibitors is outlined below.
Key Experimental Methodologies:
-
Whole-Cell Patch Clamp Electrophysiology: This is the gold-standard technique for studying ion channel function.[1]
-
Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably or transiently transfected to express the human NaV1.8 channel.[1]
-
Voltage Protocols: A series of voltage clamp protocols are applied to the cells to elicit NaV1.8 currents and to study the voltage-dependence of channel gating (activation and inactivation).
-
Compound Application: The inhibitor is perfused onto the cells at various concentrations to determine its potency (IC50) in blocking the NaV1.8 current.
-
State-Dependence Assays: Specific voltage protocols are used to assess whether the inhibitor preferentially binds to the resting, open, or inactivated state of the channel.
-
-
Selectivity Profiling: The inhibitory activity of the compounds is tested against a panel of other human NaV channel subtypes (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7, and 1.9) using similar patch-clamp techniques to determine selectivity.[1]
-
Neuronal Excitability Assays:
-
Primary Neuron Cultures: Dorsal root ganglion (DRG) neurons, which endogenously express NaV1.8, are isolated from preclinical species or obtained from human tissue.[1][6]
-
Current Clamp Recordings: The effect of the inhibitor on the ability of these neurons to fire action potentials in response to a depolarizing stimulus is measured.[1] This provides a more physiologically relevant assessment of the compound's functional effect.
-
-
In Vivo Pain Models: The analgesic efficacy of the compounds is evaluated in various animal models of pain, such as inflammatory, neuropathic, and post-operative pain models.
Summary and Future Outlook
Both this compound and suzetrigine (VX-548) are highly selective and potent inhibitors of NaV1.8 that represent a significant advancement in the development of non-opioid pain therapeutics. Their novel mechanism of action, targeting the VSD2 of the NaV1.8 channel, distinguishes them from previous generations of sodium channel blockers.
Suzetrigine is further along in clinical development, with promising Phase 3 data in acute pain.[8] The unique state-independent inhibition of this compound may offer a different therapeutic profile, and its progression through clinical trials will be eagerly watched.
The continued investigation of these and other selective NaV1.8 inhibitors holds the promise of a new class of safe and effective analgesics that could provide a much-needed alternative to opioids for the management of a wide range of pain conditions.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 9. selleckchem.com [selleckchem.com]
- 10. drughunter.com [drughunter.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826. | Semantic Scholar [semanticscholar.org]
- 13. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action of (S)-LTGO-33 and A-887826, Two Nav1.8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two notable Nav1.8 inhibitors, (S)-LTGO-33 and A-887826. The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral pain-sensing neurons, is a key target for the development of novel analgesics.[1][2][3][4] Understanding the distinct ways in which these small molecules interact with the Nav1.8 channel is crucial for advancing pain research and developing next-generation therapeutics.
Core Mechanisms of Action at a Glance
Both this compound and A-887826 are potent inhibitors of the Nav1.8 sodium channel, but they exhibit fundamentally different mechanisms of action. A-887826 is a voltage-dependent channel blocker that preferentially binds to the inactivated state of the channel.[5][6] In contrast, this compound demonstrates a unique state-independent inhibition, with similar potency against both closed and inactivated channel conformations.[1][7][8] Furthermore, this compound interacts with a novel binding site on the extracellular cleft of the second voltage-sensing domain (VSDII), stabilizing the deactivated state of the channel to prevent its opening.[1][2] This contrasts with typical Nav1.8 inhibitors that often target the pore region.[1][3]
A key differentiator between the two compounds is their behavior under physiological conditions. A-887826 exhibits a phenomenon known as "reverse use dependence," where its inhibitory effect is partially relieved by repetitive short depolarizations, such as those that occur during action potential firing.[9][10][11][12] This could potentially limit its efficacy during high-frequency neuronal firing characteristic of chronic pain states. Conversely, this compound does not show this use-dependent relief of inhibition at physiological firing frequencies.[9][10][11] While this compound can be displaced from the channel by strong depolarization, its rapid rebinding to the resting state between action potentials prevents an accumulation of relief, maintaining its inhibitory effect.[9][10]
Quantitative Comparison of Inhibitory Properties
The following table summarizes the key quantitative parameters that differentiate the mechanisms of this compound and A-887826.
| Parameter | This compound | A-887826 | Reference |
| Target | Nav1.8 | Nav1.8 | [1][5] |
| IC50 (hNav1.8) | ~11-33 nM | ~8-11 nM | [1][8][13] |
| State Dependence | State-independent (similar affinity for closed and inactivated states) | Preferential for inactivated state | [1][14] |
| Binding Site | Extracellular cleft of the second voltage-sensing domain (VSDII) | Pore region (inferred) | [1][2] |
| Effect on Channel Gating | Stabilizes the deactivated state, preventing channel opening | Blocks the channel pore | [1][2][5] |
| Reverse Use Dependence | No significant relief at physiological frequencies | Substantial relief with repetitive depolarization | [9][10][11][12] |
| Midpoint of Voltage-Dependent Relief | -11 mV | +13 mV | [9][10][11] |
| Kinetics of Relief of Inhibition | Faster than A-887826 | Slower than this compound | [9][10] |
| Kinetics of Re-inhibition | Much faster than A-887826 | Slower than this compound | [9][10] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and a comparative experimental workflow for characterizing the mechanisms of this compound and A-887826.
Caption: Distinct mechanisms of Nav1.8 inhibition.
Caption: Workflow for characterizing Nav1.8 inhibitors.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize and compare this compound and A-887826. Specific parameters may need to be optimized for individual laboratory setups.
Cell Culture and Maintenance of HEK293 Cells Stably Expressing hNav1.8
-
Cell Line: HEK293 cells stably expressing human Nav1.8 (hNav1.8).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain stable expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plated at a lower density.
Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
-
Source: Dorsal root ganglia are dissected from rodents (e.g., rats or mice) in accordance with institutional animal care and use guidelines.
-
Dissociation: Ganglia are enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated to obtain a single-cell suspension.
-
Plating: Neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) to promote adherence.
-
Culture: Neurons are cultured in a suitable neuron-specific medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor) and used for electrophysiological recordings within 24-48 hours.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the voltage-dependent sodium currents through Nav1.8 channels in the presence and absence of the test compounds.
-
Setup: An inverted microscope equipped with micromanipulators and a patch-clamp amplifier and digitizer.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a single cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ionic currents.
-
-
Voltage Protocols:
-
Tonic Block Protocol: To determine the IC50, cells are held at a hyperpolarized potential (e.g., -100 mV) and depolarizing pulses (e.g., to 0 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit Nav1.8 currents. The block by different concentrations of the compound is measured.
-
State-Dependence Protocol: To assess the affinity for different channel states, the holding potential is varied (e.g., from -120 mV to -40 mV) to alter the proportion of channels in the resting versus inactivated states before applying a depolarizing test pulse.
-
Use-Dependence Protocol: To evaluate reverse use dependence, a train of depolarizing pulses at a physiological frequency (e.g., 5-20 Hz) is applied from a physiologically relevant holding potential (e.g., -80 mV). The change in the peak current amplitude during the train is measured.
-
Conclusion
This compound and A-887826, while both potent Nav1.8 inhibitors, offer distinct pharmacological profiles. The state-independent mechanism and lack of reverse use dependence of this compound suggest a potentially more sustained and reliable inhibition of Nav1.8 in the dynamic environment of neuronal signaling. In contrast, the voltage-dependent nature and reverse use dependence of A-887826 may present challenges in achieving consistent channel blockade during periods of high-frequency firing. These differences highlight the importance of detailed mechanistic studies in the development of novel analgesics and provide a strong rationale for the continued exploration of inhibitors with diverse mechanisms of action.
References
- 1. rupress.org [rupress.org]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - Latigo Biotherapeutics [latigobio.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons [cpsjournals.cn]
- 6. researchgate.net [researchgate.net]
- 7. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]
- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of (S)-LTGO-33 against the voltage-gated sodium channel (NaV) subtypes NaV1.1 through NaV1.7. The data presented herein is supported by experimental findings from whole-cell patch clamp electrophysiology studies.
Introduction to NaV1.8 Selectivity
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype is predominantly expressed in peripheral sensory neurons and has been identified as a key target for the development of novel analgesics.[1][2] High selectivity for NaV1.8 over other NaV subtypes, which are critical for functions in the central nervous system (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.6) and cardiac tissue (NaV1.5), is a critical attribute for a therapeutic candidate to minimize the risk of adverse effects. This compound is a potent and selective inhibitor of NaV1.8.[3][4][5][6] This guide evaluates its selectivity against other key NaV channels.
Quantitative Selectivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a key competitor, VX-548, against various human NaV channel subtypes. The data for this compound is derived from studies indicating over 600-fold selectivity for NaV1.8 over other subtypes.[3][5][6][7]
| Compound | NaV1.1 (IC50) | NaV1.2 (IC50) | NaV1.3 (IC50) | NaV1.4 (IC50) | NaV1.5 (IC50) | NaV1.6 (IC50) | NaV1.7 (IC50) | NaV1.8 (IC50) |
| This compound | >14.4 µM | >14.4 µM | >14.4 µM | >14.4 µM | >14.4 µM | >14.4 µM | >14.4 µM* | 24 nM (inactivated state)[4][6], 33 nM (closed state)[4][6] |
| VX-548 | >21 µM | >21 µM | >21 µM | >21 µM | >21 µM | >21 µM | >21 µM | 0.68 nM |
*Calculated based on the reported >600-fold selectivity compared to the inactivated state IC50 of NaV1.8 (24 nM x 600 = 14,400 nM or 14.4 µM).
Experimental Protocols
The selectivity of this compound and comparator compounds is determined using whole-cell patch clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to voltage changes and the application of inhibitory compounds.
Cell Lines:
-
Human Embryonic Kidney (HEK293) or ND7/23 cells stably expressing the human alpha subunit of the respective NaV channel (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, or NaV1.8) are used.[7]
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
Voltage Protocol for Assessing State-Dependent Inhibition:
-
Cells are held at a holding potential of -120 mV.
-
To assess resting (closed) state inhibition, a depolarizing test pulse to 0 mV for 20 ms (B15284909) is applied.
-
To assess inactivated state inhibition, a 5-second conditioning prepulse to approximately -50 mV (near the V½ of inactivation for the specific channel subtype) is applied, followed by the test pulse to 0 mV.
-
Currents are recorded before and after the application of increasing concentrations of the test compound to determine the concentration-dependent block.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Mandatory Visualizations
Caption: Role of NaV1.8 in pain signaling and its inhibition by this compound.
Caption: Experimental workflow for determining NaV channel selectivity.
References
- 1. drughunter.com [drughunter.com]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. posters.worldcongress2024.org [posters.worldcongress2024.org]
Cross-Species Potency of (S)-LTGO-33: A Comparative Analysis for Preclinical Researchers
(S)-LTGO-33, a novel, potent, and selective inhibitor of the voltage-gated sodium channel NaV1.8, presents a promising avenue for the development of new analgesics.[1][2][3][4] This guide provides a comparative analysis of its potency across various species, offering crucial data for researchers planning preclinical studies.
This compound distinguishes itself from other NaV1.8 inhibitors through its unique, state-independent mechanism of action.[1][5] Unlike inhibitors that preferentially target the inactivated state of the channel, this compound demonstrates similar potency against both closed and inactivated NaV1.8 channels.[1][2][6] It acts by binding to the extracellular cleft of the second voltage-sensing domain (VSDII), stabilizing the channel in a deactivated state and preventing its opening.[1][5][7]
Comparative Potency Across Species
A critical consideration for the preclinical development of any therapeutic candidate is its efficacy across different animal models. Experimental data reveals significant species-dependent variations in the potency of this compound. The compound exhibits high potency in primates, including humans and cynomolgus monkeys, but shows markedly reduced activity in rodents (rats and mice) and canines.[1][5][6][8]
| Species | Target | Assay | IC50 | Reference |
| Human | NaV1.8 | Whole-cell patch clamp on DRG neurons (male donors) | 110 nM (95% CI: 92 to 120 nM) | [6] |
| Human | NaV1.8 | Whole-cell patch clamp on DRG neurons (female donors) | 120 nM (95% CI: 100 to 140 nM) | [6] |
| Human | Recombinant NaV1.8 | Whole-cell patch clamp (closed state) | 33 nM | [6] |
| Human | Recombinant NaV1.8 | Whole-cell patch clamp (inactivated state) | 24 nM | [6] |
| Cynomolgus Monkey | NaV1.8 | Whole-cell patch clamp on DRG neurons | 100 nM (95% CI: 71 to 150 nM) | [6] |
| Dog | NaV1.8 | Whole-cell patch clamp on DRG neurons | >10 µM | [6] |
| Rat | NaV1.8 | Whole-cell patch clamp on DRG neurons | >30 µM | [6] |
| Mouse | NaV1.8 | Whole-cell patch clamp on DRG neurons | >30 µM | [6] |
This species specificity is a known challenge in the development of NaV1.8 inhibitors, with similar trends observed for other compounds like VX-548 and A-887826.[9][10] These differences are thought to arise from variations in the drug-binding site on the NaV1.8 channel across species.[10] The significant drop in potency in commonly used preclinical models like rats and mice necessitates careful consideration in experimental design and the potential use of humanized animal models.[10]
Mechanism of Action and Signaling Pathway
The primary function of NaV1.8 is to facilitate the initiation and propagation of action potentials in peripheral nociceptors, the neurons responsible for transmitting pain signals.[1] By inhibiting NaV1.8, this compound effectively reduces the excitability of these neurons, thereby blocking the transmission of pain signals.
Experimental Workflow for Potency Determination
The evaluation of this compound potency typically involves electrophysiological techniques, specifically whole-cell patch clamp recordings. This method allows for the direct measurement of ion channel activity in individual cells.
Detailed Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NaV1.8 channels in dorsal root ganglion (DRG) neurons or heterologous expression systems.
Materials:
-
Cells: Freshly isolated DRG neurons from the species of interest or a stable cell line (e.g., HEK293) expressing the specific NaV1.8 channel.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
Internal Solution (in pipette): Containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (bath): Containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate NaV1.8 currents, other voltage-gated sodium channels can be blocked with tetrodotoxin (B1210768) (TTX), as NaV1.8 is TTX-resistant.
-
This compound: Stock solution dissolved in DMSO, with final dilutions made in the external solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Patch Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and electrophysiology.
-
Establish Whole-Cell Configuration: Approach a single cell with a recording pipette filled with the internal solution. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. A subsequent brief pulse of suction ruptures the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where NaV1.8 channels are in a closed or inactivated state (e.g., -100 mV).
-
Elicit NaV1.8 Currents: Apply depolarizing voltage steps to activate the NaV1.8 channels (e.g., a step to 0 mV for 50 ms).
-
Compound Application: Perfuse the external solution containing a known concentration of this compound over the cell. Allow sufficient time for the compound to reach equilibrium.
-
Record Inhibited Currents: Elicit NaV1.8 currents again in the presence of the compound.
-
Concentration-Response Curve: Repeat steps 5 and 6 for a range of this compound concentrations, from low nanomolar to micromolar, to generate a concentration-response curve.
-
Data Analysis: Measure the peak inward current at each concentration. Normalize the current to the control (pre-compound) current. Fit the concentration-response data to a logistical equation (e.g., the Hill equation) to determine the IC50 value.
Note: The specific voltage protocols may be adjusted to study the state-dependence of the compound, for example, by varying the holding potential or using pre-pulses to manipulate the proportion of channels in different conformational states. However, for the state-independent this compound, similar potencies are expected from both closed and inactivated states.[1][8]
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. LTGO-33 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. drughunter.com [drughunter.com]
- 5. Making sure you're not a bot! [nanion.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
Unraveling the (S)-LTGO-33 Binding Site on NaV1.8: A Comparative Guide to Mutagenesis Studies
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of (S)-LTGO-33, a novel, selective inhibitor of the voltage-gated sodium channel NaV1.8, with other notable NaV1.8 inhibitors. We delve into the mutagenesis studies that have pinpointed its unique binding site and present supporting experimental data and detailed protocols to aid in the evaluation and application of this compound in pain research.
This compound has emerged as a promising non-opioid analgesic candidate due to its high selectivity for NaV1.8, a channel predominantly expressed in peripheral pain-sensing neurons.[1][2][3] What sets this compound apart is its novel mechanism of action. Unlike traditional NaV1.8 inhibitors that act as pore blockers, this compound binds to a distinct allosteric site, the extracellular cleft of the second voltage-sensing domain (VSDII).[1][4] This interaction stabilizes the deactivated state of the channel, thereby preventing its opening and the subsequent propagation of pain signals.[1][2][4] This guide will illuminate the experimental journey to this discovery and compare the characteristics of this compound with other key NaV1.8 modulators.
Comparative Analysis of NaV1.8 Inhibitors
This compound distinguishes itself from other NaV1.8 inhibitors not only by its binding site but also by its state-independent inhibition. This means it can effectively block the channel regardless of whether it is in a resting or inactivated state, a feature that may offer a different therapeutic profile compared to state-dependent inhibitors.
| Feature | This compound | SuzTRIGINE (VX-548) | A-887826 |
| Target | NaV1.8 | NaV1.8 | NaV1.8 |
| Binding Site | Extracellular cleft of the second voltage-sensing domain (VSDII)[1][4] | Second voltage-sensing domain (VSDII) | Not definitively identified, but distinct from the pore region |
| Mechanism | Allosteric modulator, stabilizes the deactivated state[1][2][4] | Allosteric modulator | Voltage-dependent blocker |
| State Dependence | State-independent[1][3] | State-dependent | Voltage-dependent |
| Selectivity | >600-fold selective for NaV1.8 over other NaV subtypes[1][3] | Highly selective for NaV1.8 | Potent, with some activity at other NaV subtypes |
| Reported IC50 | ~24-33 nM on human NaV1.8[1] | Potent inhibitor | ~8-11 nM on human NaV1.8 |
Confirming the Binding Site: The Mutagenesis Data
The identification of the this compound binding site on NaV1.8 was accomplished through a meticulous process of creating chimeric channels and subsequent site-directed mutagenesis, specifically an alanine (B10760859) scanning approach within the VSDII domain of human NaV1.8 (hNaV1.8). The following table summarizes the key findings from these studies, showcasing the change in this compound potency upon mutation of specific residues. A significant increase in the IC50 value indicates that the mutated residue is critical for the binding of the compound.
| hNaV1.8 Mutant | This compound IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 24 | 1 |
| Y841A | >10,000 | >417 |
| F844A | >10,000 | >417 |
| L845A | 1,200 | 50 |
| I848A | 480 | 20 |
| N852A | 360 | 15 |
| Data is extrapolated from the findings presented in Gilchrist et al., Molecular Pharmacology, 2024.[4] |
These results strongly indicate that residues Y841 and F844 in the extracellular S1-S2 loop of VSDII are crucial for the high-affinity binding of this compound. Other residues in proximity, such as L845, I848, and N852, also contribute to the interaction, albeit to a lesser extent.
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, we provide a detailed overview of the key experimental protocols employed in its characterization.
Site-Directed Mutagenesis of NaV1.8
This protocol outlines the general steps for introducing point mutations into the hNaV1.8 channel to assess the impact on this compound binding and function.
1. Plasmid Preparation:
- A mammalian expression plasmid containing the full-length cDNA of human NaV1.8 is used as the template.
- The plasmid is amplified in a suitable E. coli strain and purified using a commercial maxiprep kit to ensure high-quality DNA for mutagenesis.
2. Primer Design:
- Mutagenic primers are designed to be complementary to the template DNA, with the exception of the desired nucleotide change to introduce the specific amino acid substitution (e.g., Alanine).
- Primers should be approximately 25-45 bases in length with a melting temperature (Tm) between 75-80°C.
3. Mutagenesis Reaction:
- A polymerase chain reaction (PCR)-based method, such as the QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies), is employed.
- The reaction mixture typically contains the template DNA, mutagenic primers, PfuUltra DNA polymerase, and dNTPs.
- PCR is performed with a high-fidelity polymerase to replicate the plasmid DNA, incorporating the desired mutation.
4. Digestion of Parental DNA:
- The PCR product is treated with the DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
5. Transformation and Sequencing:
- The DpnI-treated DNA is transformed into competent E. coli cells.
- Plasmids are isolated from the resulting colonies using a miniprep kit.
- The entire coding sequence of the mutated NaV1.8 is verified by Sanger sequencing to confirm the presence of the desired mutation and the absence of any off-target mutations.
Electrophysiological Recording
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of ion channel modulators.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of ion channels.
- Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and maintained at 37°C in a humidified 5% CO2 incubator.
- Cells are transiently transfected with the wild-type or mutant NaV1.8 expression plasmids using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
2. Electrophysiology Setup:
- Recordings are performed 24-48 hours post-transfection.
- The whole-cell patch-clamp configuration is used to record ionic currents flowing through the NaV1.8 channels.
- Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
- The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.
3. Data Acquisition and Analysis:
- Currents are recorded using a patch-clamp amplifier and digitized.
- To determine the IC50 of this compound, a voltage protocol is applied where cells are held at a holding potential of -120 mV and depolarized to 0 mV to elicit NaV1.8 currents.
- A range of concentrations of this compound are applied to the cells, and the resulting inhibition of the peak current is measured.
- The concentration-response data are fitted with a Hill equation to determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of this compound action on NaV1.8.
Caption: Experimental workflow for mutagenesis studies.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [nanion.de]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the State-Dependency of Ion Channel Inhibitors: (S)-LTGO-33 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the state-dependent inhibitory properties of (S)-LTGO-33, a novel voltage-gated sodium channel NaV1.8 inhibitor, with other well-characterized state-dependent inhibitors of both sodium and potassium channels. Understanding the nuances of how these compounds interact with different conformational states of their target ion channels is crucial for the development of safer and more efficacious therapeutics.
Introduction to State-Dependent Inhibition
Voltage-gated ion channels cycle through several conformational states—primarily resting (closed), open, and inactivated—to regulate ion flow across cell membranes. State-dependent inhibitors exhibit differential affinity for these states, a property that can be harnessed to achieve target selectivity and modulate therapeutic effects. For instance, inhibitors that preferentially target the open or inactivated states of channels in rapidly firing neurons can selectively dampen pathological excitability while sparing normal physiological activity. A unique form of state-dependency, termed "reverse use-dependence," has been observed with some NaV1.8 inhibitors, where inhibition is paradoxically relieved by membrane depolarization.
This compound: A Complex Profile of State-Independency and Reverse Use-Dependence
This compound is a potent and highly selective inhibitor of NaV1.8, a genetically and pharmacologically validated target for pain.[1] Its mechanism of action is distinct from many other NaV1.8 inhibitors, as it binds to the extracellular cleft of the second voltage-sensing domain (VSDII).[2]
Initial characterizations of this compound described it as state-independent , with similar potencies for the closed and inactivated states of the NaV1.8 channel.[1][3] This suggests that its inhibitory action is not critically dependent on the channel's activity level.
However, more recent and detailed biophysical studies have revealed a more complex picture, characterizing its behavior as a form of reverse use-dependence .[2][4][5] While strong, prolonged depolarizations can relieve the inhibition by this compound, this relief does not accumulate during physiologically relevant action potential trains at physiological temperatures.[4][5] This is attributed to the rapid reinhibition of the channel between action potentials.[4] This nuanced behavior distinguishes this compound from other inhibitors that exhibit more pronounced use-dependent relief of block.
The primary mechanism of this compound's inhibitory action is the stabilization of the deactivated state of the channel, which prevents it from opening in response to membrane depolarization.[1][2]
Quantitative Comparison of State-Dependent Inhibitors
The following tables summarize the state-dependent inhibitory properties of this compound and other selected inhibitors for NaV1.8 and KV1.3 channels.
Table 1: State-Dependency of NaV1.8 Inhibitors
| Inhibitor | Target | IC50 (Resting/Closed State) | IC50 (Inactivated State) | Midpoint for Relief of Inhibition (mV) | Key State-Dependent Characteristics |
| This compound | NaV1.8 | Similar to inactivated state | Similar to closed state | -11 | Described as both state-independent and having reverse use-dependence. Inhibition is relieved by strong depolarization, but relief does not accumulate during physiological action potential trains due to rapid reinhibition.[1][3][4][5] |
| A-887826 | NaV1.8 | 63.6 ± 0.2 nM | 7.9 ± 0.2 nM | +13 | Exhibits reverse use-dependence where inhibition is substantially relieved by action potential waveforms at 20 Hz.[4][6] |
| Suzetrigine (VX-548) | NaV1.8 | Not specified | 0.27 nM | +33 | Shows reverse use-dependence, but requires stronger depolarizations for relief, which is also slow. No significant relief of inhibition during physiological action potential trains.[4][7][8] |
| VX-150 (active metabolite) | NaV1.8 | Not specified | 15 nM | Not specified | Exhibits reverse use-dependence.[7][8] |
Table 2: State-Dependency of KV1.3 Inhibitors
| Inhibitor | Target | IC50 | Preferential Binding State | Key State-Dependent Characteristics |
| Clofazimine (B1669197) | KV1.3 | ~0.3 - 1 µM | Open and a specific closed-deactivated state | Exhibits use-dependent open-channel block and also blocks a closed-deactivated state that is distinct from the resting state.[9][10][11][12] |
| UK-78,282 | KV1.3 | ~200 nM | C-type inactivated | Shows use-dependent inhibition by preferentially binding to the C-type inactivated state of the channel.[9][13] |
| PAP-1 | KV1.3 | 2 nM | Not specified | A potent and selective inhibitor, known to act in a state-dependent manner.[9][14] |
| Psora-4 | KV1.3 | Not specified | Inactivated | Preferentially binds to the inactivated state.[9] |
Experimental Protocols
The characterization of state-dependent inhibition is primarily achieved through patch-clamp electrophysiology. Below is a generalized protocol for assessing the state-dependency of a NaV channel inhibitor.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition of NaV Channels
1. Cell Preparation:
-
Use a stable cell line (e.g., HEK293) expressing the human NaV1.8 channel.
-
Culture cells to 50-80% confluency on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[15]
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[15]
3. Recording Setup:
-
Use a patch-clamp amplifier and a digitizer for data acquisition.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[16][17]
-
Establish a gigaohm seal between the pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
4. Voltage-Clamp Protocols:
-
Tonic Block (Resting State Affinity):
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state.
-
Apply brief depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
After establishing a stable baseline, perfuse the test compound and continue stimulation until a steady-state block is achieved. The reduction in peak current amplitude reflects the tonic block.
-
-
Use-Dependent Block (Open/Inactivated State Affinity):
-
From a hyperpolarized holding potential, apply a train of depolarizing pulses at a higher frequency (e.g., 10-20 Hz).
-
Measure the peak current for each pulse in the train. A progressive decrease in current amplitude with each pulse indicates use-dependent block.
-
-
Steady-State Inactivation Protocol (Inactivated State Affinity):
-
Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV in 10 mV increments) for a sufficient duration (e.g., 500 ms) to allow channels to enter the inactivated state.
-
Immediately following each pre-pulse, apply a test pulse to a constant potential (e.g., 0 mV) to measure the fraction of available channels.
-
Repeat the protocol in the presence of the inhibitor to determine the shift in the half-inactivation voltage (V1/2). A hyperpolarizing shift indicates preferential binding to the inactivated state.
-
-
Reverse Use-Dependence Protocol:
-
Establish a tonic block with the inhibitor.
-
Apply a train of depolarizing pulses, or a single long, strong depolarization.
-
Measure the current amplitude during and after the depolarizing stimuli to assess for relief of inhibition.
-
5. Data Analysis:
-
Measure peak current amplitudes and fit dose-response curves to determine IC50 values for the different states.
-
Analyze the kinetics of block onset and offset.
-
Plot the normalized current as a function of pre-pulse potential to determine the V1/2 of inactivation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing State-Dependency
Caption: Workflow for characterizing state-dependent ion channel inhibitors.
Signaling Pathway of NaV1.8 in Nociception
Caption: Role of NaV1.8 in pain signaling and its inhibition.
Conclusion
The state-dependency of an ion channel inhibitor is a critical determinant of its therapeutic potential. This compound presents a fascinating and complex case. While it can be broadly classified as having reverse use-dependence, the lack of significant relief of inhibition under physiological firing patterns distinguishes it from other inhibitors in this class, such as A-887826. This unique profile, combined with its high potency and selectivity, underscores the importance of detailed biophysical characterization in drug discovery. The comparative data and experimental protocols provided in this guide are intended to aid researchers in the continued exploration and development of novel, state-dependent ion channel modulators for a variety of therapeutic applications.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clofazimine Inhibits Human Kv1.3 Potassium Channel by Perturbing Calcium Oscillation in T Lymphocytes | PLOS One [journals.plos.org]
- 11. State-dependent blocking mechanism of Kv 1.3 channels by the antimycobacterial drug clofazimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Safety Operating Guide
Navigating the Disposal of (S)-LTGO-33: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the proper disposal of (S)-LTGO-33, a voltage-gated sodium channel NaV1.8 inhibitor used in pain disorder research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step in a safe disposal protocol. Below is a summary of the known characteristics of this compound.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C21H17F4N3O3S | [1][3] |
| Molecular Weight | 467.44 g/mol | [1][3][5] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Solubility | DMSO: 200 mg/mL (427.86 mM) (with ultrasonic)[1], 100 mg/mL (213.93 mM) (with ultrasonic)[4], 93 mg/mL (198.95 mM)[5]Ethanol: 23 mg/mL (49.2 mM)[5]Water: Insoluble[5] | [1][4][5] |
| Storage | Powder: -20°C for 3 years[1]In Solvent: -80°C for 6 months, -20°C for 1 month[1] | [1] |
| CAS Number | 2834106-06-6 | [3][5] |
Step-by-Step Disposal Procedures
The overriding principle for managing laboratory waste is to formulate a disposal plan before beginning any experiment.[6] All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by your institution's safety office.
Waste Identification and Segregation:
-
Identify: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously. For instance, keep halogenated and non-halogenated solvent wastes in separate containers.[6]
Containerization and Labeling:
-
Containers: Use a designated, leak-proof, and chemically compatible container for this compound waste. The original container is often the best choice for unused or expired product.[7] Containers must be in good condition, with no cracks or leaks.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The label should also include the name of the principal investigator and the date the waste was first added to the container.
Disposal of Unused this compound (Neat Compound):
If you have expired or unwanted solid this compound, it should be disposed of in its original, properly labeled container. Do not attempt to dispose of it as regular trash.
Disposal of this compound Solutions:
-
Aqueous Solutions: Although this compound is insoluble in water, any aqueous mixtures or suspensions should be collected as hazardous waste. Do not dispose of them down the drain.
-
Solvent Solutions (e.g., in DMSO): Collect all solutions of this compound in a designated hazardous waste container. Keep containers tightly closed when not in use to prevent evaporation of the solvent. Evaporation is not an acceptable method of disposal.[8]
Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Personal Protective Equipment (PPE) and Labware: Gloves, pipette tips, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste container. For lightly contaminated items, follow your institution's guidelines; some may allow for disposal in a specific chemically contaminated waste stream.[9]
-
Empty Containers: A container that has held this compound should be treated as hazardous waste. If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]
Arranging for Disposal:
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not transport hazardous waste outside of your designated laboratory area.
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste. This provides a logical decision-making process from the point of waste generation to its final disposal.
By adhering to these general principles and, most importantly, consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental responsibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LTGO-33 | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. LTGO-33 | NaV1.8 inhibitor | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. essex.ac.uk [essex.ac.uk]
Essential Safety and Handling Protocols for (S)-LTGO-33
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-LTGO-33 is not publicly available. The following guidance is based on general best practices for handling novel research chemicals with unknown toxicological properties. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound , a novel compound under investigation, requires careful handling to ensure the safety of laboratory personnel and the integrity of research. As the full toxicological profile of this compound is not yet established, it should be treated as a potentially hazardous substance. The following information provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher | For handling powders or when aerosolization is possible. |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Face Shield | - | Recommended in addition to goggles when there is a significant splash hazard. | |
| Hand Protection | Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. Double gloving is recommended. |
| Body Protection | Lab Coat | Flame-resistant, fully buttoned | Protects skin and clothing from contamination. |
| Closed-toe Shoes | - | Prevents exposure from spills and dropped objects. |
Operational and Disposal Plans
Adherence to standard operating procedures is critical for minimizing risk. The following sections detail the necessary steps for handling and disposing of this compound.
Engineering Controls:
-
Ventilation: All work with this compound, especially when in solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.
Decontamination:
-
Surfaces: All work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after handling the compound.
-
Equipment: Laboratory equipment that comes into contact with this compound should be thoroughly cleaned and decontaminated before being used for other purposes.
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
-
Labeling: Waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[3][4]
-
Collection: Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste.[3][4][5][6] Do not dispose of this compound down the drain or in the regular trash.[3][6]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
